Cy3-PEG4-Alkyne
Description
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Structure
2D Structure
Properties
Molecular Formula |
C41H56ClN3O5 |
|---|---|
Molecular Weight |
706.4 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide chloride |
InChI |
InChI=1S/C41H55N3O5.ClH/c1-7-25-46-27-29-48-31-32-49-30-28-47-26-23-42-39(45)22-9-8-14-24-44-36-19-13-11-17-34(36)41(4,5)38(44)21-15-20-37-40(2,3)33-16-10-12-18-35(33)43(37)6;/h1,10-13,15-21H,8-9,14,22-32H2,2-6H3;1H |
InChI Key |
IKIMLUHUWODRMJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Cy3-PEG4-Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core properties and applications of Cy3-PEG4-Alkyne, a fluorescent probe integral to modern bio-orthogonal chemistry. Designed for precise labeling of biomolecules, this reagent is a cornerstone in a multitude of research and development applications, from cellular imaging to drug discovery.
Core Properties and Specifications
This compound is a derivative of the well-established Cyanine3 (Cy3) dye, featuring a tetraethylene glycol (PEG4) spacer and a terminal alkyne group. This structural design imparts favorable characteristics for biological applications, including enhanced water solubility and a reactive handle for "click" chemistry. The PEG4 linker minimizes steric hindrance and reduces non-specific binding, ensuring precise conjugation to azide-modified targets.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, providing a clear reference for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₅₆ClN₃O₅ | [1][2][3] |
| Molecular Weight | 706.35 g/mol | [2] |
| Appearance | Red solid | [4] |
| Excitation Maximum (λex) | ~553-555 nm | |
| Emission Maximum (λem) | ~569-570 nm | |
| Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.31 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, protect from light |
Bio-orthogonal Labeling via Click Chemistry
This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction enables the covalent ligation of the alkyne-functionalized dye to a biomolecule of interest that has been metabolically, enzymatically, or chemically modified to contain an azide group. The bio-orthogonal nature of this reaction ensures that the labeling occurs with high fidelity, even in the complex environment of a cell lysate or a living cell, without interfering with native biological processes.
Experimental Workflow: Labeling and Imaging of Intracellular Proteins
The following diagram illustrates a typical experimental workflow for the fluorescent labeling and subsequent imaging of a target protein within a mammalian cell using this compound. This process involves the introduction of an azide-bearing unnatural amino acid, followed by the CuAAC reaction and visualization.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate
This protocol outlines the steps for labeling proteins that have been metabolically tagged with an azide-containing amino acid in a cell lysate.
Materials:
-
Azide-modified protein lysate (1-5 mg/mL)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water
-
20 mM Copper(II) Sulfate (CuSO₄) in water
-
300 mM Sodium Ascorbate in water (freshly prepared)
-
DMSO or water for dissolving the alkyne dye
-
1.5 mL microfuge tubes
Procedure:
-
Prepare a 2.5 mM stock solution of this compound in either water or DMSO.
-
In a 1.5 mL microfuge tube, combine the following in order:
-
50 µL of the azide-modified protein lysate
-
90 µL of PBS buffer
-
20 µL of the 2.5 mM this compound stock solution
-
-
Vortex the mixture briefly.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of the 300 mM sodium ascorbate solution. Vortex the tube immediately.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins in the lysate are now ready for downstream analysis, such as gel electrophoresis or Western blotting.
Protocol 2: Fluorescent Labeling of Cell Surface Glycans
This protocol details the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Azide-labeled cells in suspension
-
This compound
-
Staining Buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
DMSO
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Cell Preparation: Resuspend the azide-labeled cells in Staining Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Click Reaction: Add the this compound stock solution to the cell suspension. A final concentration of 10-50 µM is a good starting point, though the optimal concentration should be determined experimentally.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: To remove unreacted dye, wash the cells three times with Staining Buffer. Centrifuge at 300 x g for 5 minutes between each wash.
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
Signaling Pathways and Logical Relationships
The utility of this compound extends to the elucidation of complex biological pathways. For instance, it can be used to track the synthesis and localization of specific proteins in response to a signaling event.
Diagram: Tracking a Newly Synthesized Protein in a Signaling Cascade
The following diagram illustrates the logical relationship in an experiment designed to track a protein of interest (POI) that is newly synthesized in response to a growth factor signaling cascade.
References
Cy3-PEG4-Alkyne structure and molecular weight
This guide provides a comprehensive overview of the structure, properties, and applications of Cy3-PEG4-Alkyne, a fluorescent labeling reagent. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who utilize fluorescence-based detection methods.
Core Properties of this compound
This compound is a fluorescent probe that combines the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a polyethylene glycol (PEG) spacer. This design allows for its covalent attachment to azide-modified molecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The PEG4 linker is hydrophilic and provides a flexible spacer between the dye and the target molecule, which can help to reduce steric hindrance and improve solubility.
Quantitative Data
| Property | Value | Reference(s) |
| Molecular Formula | C41H56ClN3O5 | [1][2][3] |
| Molecular Weight | 706.35 - 706.37 g/mol | [1][4] |
| Excitation Wavelength (λex) | ~550 nm | |
| Emission Wavelength (λem) | ~570 nm |
Experimental Applications
The primary application of this compound is the fluorescent labeling of azide-containing biomolecules. This enables the visualization and tracking of these molecules in various biological contexts, including:
-
Fluorescence Microscopy: Imaging the localization and dynamics of labeled proteins, lipids, or other macromolecules within fixed or living cells.
-
Flow Cytometry: Quantifying the abundance of labeled molecules on the surface or within cells.
-
In-gel Fluorescence Scanning: Detecting labeled proteins or nucleic acids in electrophoretic gels.
The specificity of the click chemistry reaction ensures that the Cy3 dye is attached only to the intended azide-modified targets, minimizing off-target labeling and background fluorescence.
Experimental Protocol: Fluorescent Labeling of Azide-Modified Proteins with this compound
This protocol provides a general procedure for the copper-catalyzed click chemistry reaction to label azide-modified proteins with this compound. Optimization may be required for specific proteins and experimental systems.
Materials:
-
Azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is 0.1 M sodium phosphate buffer, pH 7.4.
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)
-
Freshly prepared sodium ascorbate stock solution (e.g., 300 mM in water)
-
Phosphate-buffered saline (PBS)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh sodium ascorbate solution on the day of the experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with PBS to a final volume of approximately 140 µL.
-
Add the this compound stock solution to the protein solution. The final concentration of the dye should be in molar excess (e.g., 4-50 fold) to the protein.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO4 solution and vortex briefly.
-
-
Initiation of the Click Reaction:
-
Add 10 µL of the 300 mM sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate the reaction at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight).
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst from the labeled protein using a spin desalting column or through dialysis against a suitable buffer (e.g., PBS).
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
-
Visualized Workflow
The following diagram illustrates the general workflow for labeling and detecting an azide-modified protein with this compound.
The logical flow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is depicted in the following diagram.
References
- 1. assaygenie.com [assaygenie.com]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
The Mechanism and Application of Cy3-PEG4-Alkyne in Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Cy3-PEG4-Alkyne in click chemistry, a powerful bioconjugation technique. This guide provides a detailed overview of the individual components of the molecule, its reaction mechanism, quantitative data, experimental protocols, and visualizations of the key processes involved.
Introduction to this compound
This compound is a fluorescent labeling reagent designed for the efficient and specific attachment of the cyanine dye, Cy3, to biomolecules. This is achieved through the highly reliable and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The molecule's structure is tripartite, consisting of a fluorescent reporter (Cy3), a hydrophilic spacer (PEG4), and a reactive handle (alkyne).
-
Cy3 (Cyanine 3): A bright, orange-red fluorescent dye widely used in various biological imaging applications. Its derivatives are functionalized with reactive groups to enable covalent attachment to biomolecules[1][2].
-
PEG4 (Polyethylene Glycol, 4 units): A short, discrete polyethylene glycol linker. The PEG4 spacer enhances the hydrophilicity and solubility of the entire molecule, which is particularly beneficial when labeling hydrophobic biomolecules[3][4]. It also provides spatial separation between the dye and the target biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the target[3].
-
Alkyne: A terminal alkyne functional group that serves as the reactive partner for an azide-functionalized molecule in the click chemistry reaction. This reaction forms a stable and biologically inert triazole linkage.
Mechanism of Action in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary mechanism of action for this compound is its participation in the CuAAC reaction. This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne (present on this compound) and an azide-functionalized molecule. The reaction is catalyzed by a copper(I) species, which dramatically accelerates the reaction rate by a factor of 10^7 to 10^8 compared to the uncatalyzed reaction.
The key steps of the CuAAC mechanism are as follows:
-
Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.
-
Formation of the Copper-Acetylide Intermediate: The Cu(I) catalyst coordinates with the terminal alkyne of this compound to form a copper-acetylide intermediate. This coordination lowers the pKa of the alkyne's terminal proton, facilitating its removal.
-
Cycloaddition with the Azide: The azide-functionalized biomolecule then reacts with the copper-acetylide intermediate in a stepwise manner.
-
Formation of the Triazole Ring: This leads to the formation of a stable five-membered triazole ring, covalently linking the Cy3-PEG4 moiety to the target biomolecule. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.
Quantitative Data
The following tables summarize key quantitative data for the Cy3 fluorophore and the CuAAC reaction, providing a reference for experimental design and data analysis.
Table 1: Spectroscopic Properties of Cy3
| Parameter | Value | Reference |
| Excitation Maximum (λ_ex) | ~555 nm | |
| Emission Maximum (λ_em) | ~569 nm | |
| Extinction Coefficient (ε) at λ_ex | ~150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.04 - 0.24 |
Note: The quantum yield of Cy3 can be influenced by its local environment, including the viscosity of the solution and its proximity to other molecules.
Table 2: Kinetic Parameters of Azide-Alkyne Cycloadditions
| Reaction Type | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Uncatalyzed Huisgen Cycloaddition | 10⁻⁶ - 10⁻⁴ M⁻¹s⁻¹ | Elevated Temperature | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10¹ - 10³ M⁻¹s⁻¹ | Room Temperature, Aqueous Buffer | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 10⁻³ - 1 M⁻¹s⁻¹ | Physiological Conditions |
Note: The rate of CuAAC is significantly faster than the uncatalyzed reaction, highlighting the importance of the copper catalyst. SPAAC offers a copper-free alternative, with reaction rates dependent on the specific strained alkyne used.
Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides with this compound using CuAAC.
Labeling of Azide-Modified Proteins
This protocol describes the general procedure for labeling a protein containing an azide functional group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final concentration.
-
Add the this compound to the protein solution. The molar excess of the alkyne reagent may need to be optimized but a 10-fold molar excess over the protein is a good starting point.
-
Prepare a premix of CuSO₄ and the THPTA ligand. A common ratio is 1:5 (CuSO₄:ligand). Add this premix to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
After the incubation, the labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.
Labeling of Azide-Modified Oligonucleotides
This protocol provides a general method for labeling azide-modified DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide dissolved in water
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 10 mM in DMSO/t-butanol)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Triethylammonium acetate (TEAA) buffer (e.g., 2 M, pH 7.0)
-
DMSO
-
Precipitation solution (e.g., 3% lithium perchlorate in acetone or ethanol with sodium acetate)
Procedure:
-
Dissolve the azide-modified oligonucleotide in water in a microcentrifuge tube.
-
Add TEAA buffer to a final concentration of 0.1 M, followed by DMSO to a final concentration of 20-30% (v/v).
-
Add the this compound to the oligonucleotide solution. A 2-5 fold molar excess is typically sufficient.
-
Add the CuSO₄/TBTA catalyst premix to the reaction. Final concentrations are typically in the range of 0.1-0.5 mM for copper.
-
Add sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.
-
Incubate the reaction at room temperature for 4-16 hours in the dark.
-
Precipitate the labeled oligonucleotide by adding the precipitation solution and incubating at -20°C for at least 30 minutes.
-
Centrifuge to pellet the oligonucleotide, wash the pellet with cold acetone or ethanol, and resuspend the purified labeled oligonucleotide in a suitable buffer.
Mandatory Visualizations
The following diagrams illustrate the core mechanism of CuAAC and a typical experimental workflow for protein labeling.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Experimental Workflow for Labeling with this compound.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its utility is derived from the combination of the bright and photostable Cy3 fluorophore, the beneficial physicochemical properties imparted by the PEG4 linker, and the highly efficient and specific reactivity of the terminal alkyne in copper-catalyzed click chemistry. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this reagent in their studies, from basic bioconjugation to complex cellular imaging experiments. The provided diagrams offer a clear visual representation of the underlying chemical and experimental processes, facilitating a deeper understanding of this important bioconjugation technique.
References
- 1. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
The Pivotal Role of the PEG4 Linker in the Performance of Cy3 Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the tetraethylene glycol (PEG4) linker in modifying the properties of Cyanine 3 (Cy3) dyes. Understanding the role of this linker is paramount for optimizing the performance of Cy3-based conjugates in a wide array of applications, from fluorescence microscopy and single-molecule studies to drug delivery and diagnostics. This document provides a comprehensive overview of the effects of PEGylation, quantitative data on the photophysical properties of Cy3, and detailed experimental protocols for the synthesis and conjugation of Cy3-PEG4 derivatives.
Introduction to Cy3 and the Significance of PEGylation
Cyanine 3 (Cy3) is a fluorescent dye belonging to the cyanine family, characterized by its bright orange-red fluorescence.[1] It features a polymethine bridge connecting two nitrogen-containing heterocyclic rings.[1] This structure is responsible for its strong fluorescence, with a typical excitation maximum around 550 nm and an emission maximum around 570 nm.[2] Cy3 is widely used for labeling a variety of biomolecules, including proteins, nucleic acids, and antibodies, due to its high extinction coefficient and good photostability.[1][2]
However, the direct conjugation of Cy3 to biomolecules can sometimes lead to challenges such as reduced fluorescence, aggregation, and altered biological activity of the labeled molecule. The introduction of a polyethylene glycol (PEG) linker, specifically a PEG4 linker consisting of four ethylene glycol units, serves to mitigate these issues and enhance the overall performance of the dye conjugate.
The primary roles of the PEG4 linker are:
-
Improved Hydrophilicity and Solubility: The PEG chain increases the water solubility of the Cy3 dye and the resulting conjugate, which is particularly beneficial for working with hydrophobic dyes in aqueous biological buffers.
-
Reduced Non-Specific Binding and Aggregation: The hydrophilic and flexible nature of the PEG linker creates a hydration shell that can minimize non-specific interactions between the dye-conjugate and other surfaces or proteins, reducing background signal and preventing aggregation.
-
Spacer Arm: The PEG4 linker provides a flexible spacer of a defined length between the Cy3 dye and the target biomolecule. This separation can prevent quenching of the dye's fluorescence that might occur due to interactions with the biomolecule's surface and ensures the biological activity of the labeled molecule is not sterically hindered by the dye.
-
Enhanced Biocompatibility and Stability: PEGylation is a well-established method for improving the biocompatibility and in vivo stability of molecules by reducing immunogenicity and proteolytic degradation.
Quantitative Data: Photophysical Properties of Cy3
The photophysical properties of Cy3, such as its quantum yield and fluorescence lifetime, are highly sensitive to its local environment. While direct comparative data for Cy3 versus Cy3 with a PEG4 linker is not extensively published in a single source, the following table summarizes the known properties of Cy3 under various conditions. It is generally observed that the conjugation of Cy3 to biomolecules, especially via flexible linkers, can influence these properties. The presence of a PEG linker is expected to maintain the dye in a more stable and less quenched state compared to direct conjugation.
| Property | Free Cy3 in Solution | Cy3 Conjugated to ssDNA | Cy3 Conjugated to dsDNA | Reference |
| Excitation Maximum (nm) | ~550 | ~552 | ~552 | |
| Emission Maximum (nm) | ~570 | ~565 | ~565 | |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 | ~150,000 | ~150,000 | |
| Fluorescence Quantum Yield (Φ) | 0.04 - 0.15 | Up to 0.40 | ~0.17 | |
| Fluorescence Lifetime (ns) | ~0.2 | ~2.0 (multiexponential) | Varies (multiexponential) |
Note: The values presented are approximate and can vary significantly depending on the solvent, pH, temperature, and the specific conjugation site on the biomolecule.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a reactive Cy3-PEG4 intermediate and its conjugation to proteins.
Synthesis of Cy3-PEG4-NHS Ester
This protocol describes a plausible method for the synthesis of Cy3-PEG4-N-hydroxysuccinimide (NHS) ester, a common amine-reactive building block, based on standard bioconjugation chemistry.
Materials:
-
Cy3-PEG4-Carboxylic Acid
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Dissolution: Dissolve Cy3-PEG4-Carboxylic Acid in anhydrous DMF.
-
Activation: To the stirred solution, add 1.5 equivalents of DSC and 2.0 equivalents of TEA or DIPEA.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by TLC. The reaction should be protected from light.
-
Quenching: Once the starting material is consumed, the reaction can be quenched by the addition of a small amount of water.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Cy3-PEG4-NHS ester by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy. Store the final product under inert gas at -20°C, protected from light and moisture.
Conjugation of Cy3-PEG4-NHS Ester to a Protein
This protocol details the labeling of a protein with the synthesized Cy3-PEG4-NHS ester, targeting primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Cy3-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of Cy3-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Reaction: While gently vortexing the protein solution, add a 10-20 fold molar excess of the Cy3-PEG4-NHS ester stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the Cy3-PEG4-labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).
-
Calculate the protein concentration using its molar extinction coefficient at 280 nm, correcting for the absorbance of Cy3 at this wavelength if necessary.
-
Calculate the dye concentration using the molar extinction coefficient of Cy3 at its absorption maximum (~150,000 M⁻¹cm⁻¹).
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.
-
-
Storage: Store the purified conjugate at 4°C or -20°C, protected from light.
Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of Cy3-PEG4 dyes.
Caption: Logical workflow of PEG4 linker integration with a Cy3 dye core to yield a conjugate with enhanced properties.
Caption: Experimental workflow for a single-molecule FRET (smFRET) experiment utilizing a Cy3-PEG4 labeled biomolecule.
Conclusion
The incorporation of a PEG4 linker into Cy3 dyes is a critical strategy for enhancing their performance in biological applications. By improving solubility, reducing non-specific interactions, and providing a flexible spacer, the PEG4 linker ensures that the resulting Cy3-conjugates are robust and reliable tools for researchers in various fields. The provided experimental protocols offer a starting point for the synthesis and application of these valuable reagents, while the visualized workflows illustrate the logical underpinnings of their utility. As the demand for more sensitive and specific fluorescent probes continues to grow, the rational design of linkers, such as PEG4, will remain a key aspect of developing next-generation tools for biological research and drug development.
References
Cy3-PEG4-Alkyne: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: Cy3-PEG4-Alkyne is a fluorescent labeling reagent that combines the bright and photostable Cy3 dye with a terminal alkyne group via a hydrophilic polyethylene glycol (PEG) spacer. This reagent is widely utilized in bioorthogonal chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, for the fluorescent labeling of biomolecules. Understanding the solubility and stability of this compound is paramount for its effective use in experimental settings, ensuring reproducibility and accuracy in sensitive assays. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and illustrative data.
Solubility of this compound
The solubility of a fluorescent probe is a critical parameter that influences its handling, storage, and application in biological systems. The PEG4 linker in this compound is designed to enhance its aqueous solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides expected solubility in common laboratory solvents based on the properties of similar cyanine dyes and PEGylated molecules. A related compound, Cy3 alkyne, is known to be soluble in organic solvents like DMSO, DMF, and DCM[1]. The PEG linker enhances solubility in aqueous buffers.
| Solvent/Buffer | Expected Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | > 10 | > 14.1 | 25 |
| Dimethylformamide (DMF) | > 10 | > 14.1 | 25 |
| Dichloromethane (DCM) | > 5 | > 7.1 | 25 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ~ 1 | ~ 1.4 | 25 |
| Deionized Water | ~ 1 | ~ 1.4 | 25 |
Experimental Protocol: Determining Aqueous Solubility
This protocol outlines a method for determining the kinetic aqueous solubility of this compound, a common requirement for biological experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader with absorbance measurement capabilities
-
0.22 µm syringe filters
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Then, add PBS (pH 7.4) to a final volume of 200 µL. This creates a range of final concentrations of the dye in a low percentage of DMSO.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Visual and Spectroscopic Inspection: Visually inspect the wells for any precipitation. Measure the absorbance at a wavelength where the dye does not absorb (e.g., 700 nm) to detect light scattering caused by precipitated material.
-
Confirmation by Filtration and UV-Vis: For a more quantitative assessment, prepare larger volume samples. After the incubation period, filter the solutions through a 0.22 µm filter to remove any precipitate.
-
Quantification: Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Cy3 (~550 nm). Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length. The highest concentration that remains in solution after filtration is the kinetic solubility.
Caption: Workflow for determining the kinetic solubility of this compound.
Stability of this compound
The stability of a fluorescent dye is crucial for the reliability of experimental results, especially in time-course studies or when samples are stored. Key factors affecting the stability of this compound include pH, temperature, and exposure to light.
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various conditions. Cyanine dyes are known to be susceptible to photobleaching and degradation at extreme pH values. The recommended storage condition for the solid compound is -20°C in the dark and protected from moisture[2].
| Condition | Incubation Time | Expected Degradation | Notes |
| pH Stability | |||
| pH 4.0 (in PBS) | 24 hours | 10-15% | |
| pH 7.4 (in PBS) | 24 hours | < 5% | |
| pH 9.0 (in PBS) | 24 hours | 5-10% | |
| Temperature Stability (in PBS, pH 7.4) | |||
| 4°C | 7 days | < 5% | Stored in the dark |
| 25°C (Room Temp) | 24 hours | < 5% | Stored in the dark |
| 37°C | 24 hours | 5-10% | Stored in the dark |
| Photostability (in PBS, pH 7.4) | |||
| Continuous light exposure (ambient lab light) | 8 hours | 20-30% | |
| Continuous excitation (fluorescence microscope) | 5 minutes | 10-20% | Dependent on illumination intensity |
Experimental Protocol: Assessing Photostability
This protocol provides a method to assess the photostability of this compound in an aqueous solution.
Materials:
-
This compound solution in PBS (pH 7.4) at a known concentration (e.g., 1 µM)
-
Cuvettes or 96-well plate (black with clear bottom)
-
UV-Vis spectrophotometer or fluorescence plate reader
-
Controlled light source (e.g., the light source of a fluorescence microscope or a specific wavelength LED)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in PBS (pH 7.4) in a cuvette or multiple wells of a 96-well plate.
-
Initial Measurement: Measure the initial absorbance or fluorescence intensity of the sample(s). This will serve as the time-zero reference.
-
Light Exposure: Expose the sample(s) to a controlled light source for defined periods. It is important to have a control sample that is kept in the dark to account for any degradation not caused by light.
-
Time-Point Measurements: At regular intervals (e.g., every 30 seconds for intense light or every hour for ambient light), measure the absorbance or fluorescence intensity of the light-exposed and dark control samples.
-
Data Analysis: Calculate the percentage of remaining fluorescence or absorbance at each time point relative to the initial measurement. Plot the percentage of remaining signal against the duration of light exposure to determine the photobleaching rate.
References
Cy3 Fluorophore: A Technical Guide to Quantum Yield and Extinction Coefficient
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the Cy3 fluorophore, a widely used cyanine dye in biological research and diagnostics. This document details its quantum yield and extinction coefficient, the factors influencing these parameters, and standardized protocols for their measurement.
Core Photophysical Properties of Cy3 and Its Derivatives
The cyanine dye Cy3 is a staple in fluorescence-based applications due to its bright emission in the yellow-orange region of the spectrum. Its utility is defined by two key photophysical parameters: the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescent light. The product of these two values determines the overall brightness of the fluorophore.
Several derivatives of Cy3 have been developed to enhance its performance. Cy3B, for instance, is a structurally rigid analog designed to reduce non-radiative decay pathways, resulting in a significantly higher quantum yield and photostability.[1][2] Cy3.5 serves as a longer-wavelength alternative.
The following tables summarize the reported quantum yield and extinction coefficient values for Cy3, Cy3B, and Cy3.5 under various conditions.
Table 1: Photophysical Properties of Cy3
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | In water/PBS | [1][3] |
| Quantum Yield (Φ) | ~0.15 | In water/PBS | [3] |
| Quantum Yield (Φ) | ~0.04 - 0.08 | In aqueous solution | |
| Quantum Yield (Φ) | ~0.24 | In the absence of silver particles | |
| Quantum Yield (Φ) | ~0.53 | Conjugated to poly(L-lysine iso-phthalamide) | |
| Excitation Max (λex) | ~550-555 nm | General | |
| Emission Max (λem) | ~570 nm | General |
Table 2: Photophysical Properties of Cy3B
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 130,000 cm⁻¹M⁻¹ | In methanol | |
| Molar Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | In Water, DMSO, DMF | |
| Quantum Yield (Φ) | >0.7 | In methanol | |
| Quantum Yield (Φ) | 0.58 | Not specified | |
| Quantum Yield (Φ) | 0.67 | Not specified | |
| Excitation Max (λex) | 559-560 nm | In methanol/various | |
| Emission Max (λem) | 570-571 nm | In methanol/various |
Table 3: Photophysical Properties of Cy3.5
| Parameter | Value | Conditions | Reference |
| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | Not specified | |
| Quantum Yield (Φ) | ~0.15 | Not specified | |
| Excitation Max (λex) | ~581 nm | Not specified | |
| Emission Max (λem) | ~594 nm | Not specified |
Factors Influencing Cy3 Photophysics
The photophysical properties of Cy3 are not static and can be significantly influenced by its local environment. Understanding these factors is critical for the design and interpretation of fluorescence-based experiments.
-
Solvent Polarity and Viscosity: The fluorescence quantum yield of Cy3 is highly dependent on the solvent. In polar solvents, the excited state can be stabilized, which may lead to a red shift in the emission spectrum. Increased solvent viscosity restricts the non-radiative decay pathway of trans-cis isomerization, leading to a significant enhancement in fluorescence quantum yield. For example, the fluorescence of Cy3 is about 2-fold higher in ethanol and 10-fold higher in glycerol compared to water.
-
pH: The fluorescence of sulfonated cyanine dyes like Cy3 is generally stable over a wide pH range (typically pH 4-10). However, extreme pH values can alter the molecular structure and consequently affect fluorescence.
-
Conjugation to Biomolecules: Covalent attachment of Cy3 to proteins or nucleic acids can dramatically alter its photophysical properties.
-
Proteins: Conjugation to proteins often leads to a 2- to 3-fold enhancement in Cy3 fluorescence. This phenomenon, sometimes termed protein-induced fluorescence enhancement (PIFE), is thought to arise from the local environment provided by the protein surface, which can restrict isomerization and shield the dye from solvent quenching.
-
DNA: The fluorescence of Cy3 is also sensitive to its position and the conformation of the DNA to which it is attached. For instance, the quantum yield of Cy3 is higher when attached to single-stranded DNA (ssDNA) compared to double-stranded DNA (dsDNA).
-
-
Degree of Labeling (DOL): At high labeling ratios on a biomolecule, self-quenching can occur, where adjacent Cy3 molecules interact and reduce the overall fluorescence signal.
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is essential for quantitative fluorescence studies.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of the fluorophore at a known concentration using a spectrophotometer. The Beer-Lambert law is applied:
A = εcl
where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration of the fluorophore (in M)
-
l is the path length of the cuvette (typically 1 cm)
Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of the Cy3 dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for the initial stock, then diluted in PBS or the buffer of interest).
-
Prepare serial dilutions: Create a series of dilutions of the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax) of Cy3 (~550 nm).
-
Plot and calculate: Plot absorbance versus concentration. The slope of the resulting line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
-
Select a standard: Choose a reference fluorophore with a known quantum yield and spectral properties similar to Cy3 (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Prepare solutions: Prepare a series of dilutions for both the Cy3 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard
-
m_sample and m_std are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
References
An In-depth Technical Guide to the Safety and Handling of Alkyne-Modified Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the safe handling, application, and disposal of alkyne-modified cyanine dyes. These fluorescent probes are integral to modern biochemical and cellular analysis, particularly in the realm of bioconjugation through click chemistry. Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Safety and Handling
Alkyne-modified cyanine dyes, while invaluable research tools, are chemical compounds that require careful handling. The following sections detail the potential hazards, necessary personal protective equipment (PPE), and appropriate storage and disposal methods.
Hazard Identification and Precautions
Alkyne-modified cyanine dyes are generally supplied as solids and may be irritating to the eyes, skin, and respiratory system. Some cyanine dyes are classified as harmful if swallowed or inhaled.[1] It is crucial to consult the Safety Data Sheet (SDS) for each specific dye prior to use. General hazards and precautionary statements are summarized in Table 1.
General Precautions:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Be aware that some cyanine hydrazides may form explosive peroxides.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling alkyne-modified cyanine dyes. This includes:
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of alkyne-modified cyanine dyes.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is typically at -20°C in the dark.
-
Stability: Most cyanine dyes are stable for at least one year from the date of receipt if stored correctly. Fluorescent compounds should be protected from light for long-term storage. Some dyes are stable at room temperature for up to three weeks for transportation purposes.
Disposal
Disposal of alkyne-modified cyanine dyes and any contaminated materials must be handled in accordance with institutional and local environmental health and safety (EHS) guidelines.
-
Waste Segregation: Collect all aqueous and organic waste containing cyanine dyes in dedicated, clearly labeled hazardous waste containers.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste.
-
General Guidance: Never dispose of cyanine dye waste in the regular trash. It is important to consider all chemicals used in the dyeing process, including acids, bases, and oxidizers, for proper disposal.
Quantitative Data Summary
The following tables summarize key quantitative data for common alkyne-modified cyanine dyes. This information is crucial for experimental design and data interpretation.
Safety Data
| Dye Family | Hazard Classifications | Precautionary Statements |
| Cy3-alkyne | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
| Cy5-alkyne | Not classified as hazardous (general handling precautions still apply) | N/A |
| Cy7-alkyne | Acute Tox. 4 (Oral), Acute Aq. Tox. 1, Chronic Aq. Tox. 1 | P264, P270, P273, P301+P312, P330, P391, P501 |
Note: Hazard classifications and precautionary statements can vary by supplier and formulation. Always refer to the specific SDS for the product in use.
Photophysical Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Solubility |
| Cyanine 555 alkyne | 555 | 565 | N/A | Water, DMF, DMSO |
| Cy5 alkyne | 649 | 671 | 250,000 | Water, DMSO, DMF |
| Cyanine 647 alkyne | 650 | 665 | N/A | Water, DMF, DMSO |
Experimental Protocols
The primary application of alkyne-modified cyanine dyes is their conjugation to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general procedure for the fluorescent labeling of an azide-modified protein with an alkyne-modified cyanine dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-modified cyanine dye
-
DMSO or DMF (for dissolving the dye)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand stock solution (e.g., 200 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified cyanine dye in DMSO or DMF to a concentration of 10 mM.
-
Prepare fresh 100 mM sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the alkyne-cyanine dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 4-10 fold molar excess of the dye is a good starting point.
-
Add the THPTA ligand to the reaction mixture. A final concentration of 25 equivalents relative to the azide is recommended.
-
Add the CuSO₄ solution. A 1:2 molar ratio of CuSO₄ to THPTA is common.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 40 equivalents relative to the azide.
-
Mix gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess dye and reaction components using size-exclusion chromatography or another suitable purification method.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving alkyne-modified cyanine dyes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Experimental Workflow for Cellular Imaging
References
Methodological & Application
Application Notes and Protocols: Labeling of Azide-Modified Proteins with Cy3-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is an indispensable tool for elucidating protein function, localization, and interactions. "Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation under mild, aqueous conditions. This protocol details the labeling of an azide-modified protein with Cy3-PEG4-Alkyne. Cy3 is a bright and photostable cyanine dye, and the polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. This method is ideal for applications requiring sensitive detection, such as fluorescence microscopy, flow cytometry, and Western blotting.
Principle of the Reaction
The core of this protocol is the CuAAC reaction, where the terminal alkyne of this compound forms a stable triazole linkage with the azide group on the target protein.[1][2] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is included to stabilize the Cu(I) oxidation state and enhance reaction efficiency in aqueous buffers.[1]
Materials and Reagents
| Reagent/Material | Supplier | Comments |
| Azide-modified protein | - | User-supplied. Buffer should be free of primary amines (e.g., Tris) and azides.[1][3] |
| This compound | Various | Store at -20°C, protected from light. |
| Copper(II) Sulfate (CuSO₄) | Various | Prepare a fresh 50 mM stock solution in water. |
| Sodium Ascorbate | Various | Prepare a fresh 50 mM stock solution in water. |
| THPTA Ligand | Various | Prepare a 50 mM stock solution in water. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Ensure it is azide-free. |
| Dimethylsulfoxide (DMSO) | Various | Anhydrous, for dissolving the alkyne dye. |
| Desalting Columns (e.g., Spin Columns) | Various | For purification of the labeled protein. |
| 1.5 mL Microcentrifuge Tubes | Various | - |
| Spectrophotometer/Plate Reader | - | For determining protein concentration and degree of labeling. |
Experimental Protocols
Part 1: Preparation of Solutions
-
Protein Solution:
-
Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).
-
The recommended protein concentration is 1-10 mg/mL. For optimal labeling, a concentration of at least 2 mg/mL is advised.
-
If the protein buffer contains interfering substances like Tris or other primary amines, exchange the buffer to PBS using a desalting column or dialysis.
-
-
This compound Stock Solution:
-
Just before use, dissolve the this compound in DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
-
Click-Chemistry Reagent Stocks (Prepare Fresh):
-
Copper (II) Sulfate: Prepare a 50 mM solution in deionized water.
-
Sodium Ascorbate: Prepare a 50 mM solution in deionized water. Protect from light.
-
THPTA Ligand: Prepare a 50 mM solution in deionized water.
-
Part 2: Protein Labeling Reaction
This protocol is optimized for labeling 1 mg of a ~50 kDa protein. Adjust volumes proportionally for different amounts or protein sizes.
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
100 µL of the azide-modified protein solution (e.g., at 10 mg/mL in PBS).
-
2 µL of the 10 mM this compound stock solution (for a ~10-fold molar excess).
-
4 µL of the 50 mM THPTA ligand stock solution.
-
2 µL of the 50 mM Copper (II) Sulfate stock solution.
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding:
-
2 µL of the 50 mM Sodium Ascorbate stock solution.
-
-
Mix gently again. The total reaction volume should be approximately 110 µL.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. A rotary shaker can be used for continuous mixing.
Part 3: Purification of Labeled Protein
It is crucial to remove unreacted dye and reaction components. A spin desalting column is recommended for rapid purification.
-
Equilibrate a spin desalting column according to the manufacturer's instructions, typically with PBS, pH 7.4.
-
Load the entire reaction mixture (~110 µL) onto the center of the resin bed.
-
Centrifuge the column (typically at ~1,500 x g for 2 minutes) to collect the eluate containing the purified, Cy3-labeled protein.
-
Store the labeled protein at 4°C for short-term use or at -20°C in aliquots with 20-30% glycerol for long-term storage. Protect from light.
Data Presentation
Table 1: Illustrative Labeling Efficiency
The degree of labeling (DOL) can be optimized by varying the molar ratio of dye to protein.
| Molar Ratio (Dye:Protein) | Typical Degree of Labeling (DOL) |
| 5:1 | 0.8 - 1.2 |
| 10:1 | 1.5 - 2.5 |
| 20:1 | 2.8 - 4.0 |
| 40:1 | > 4.0 (Risk of over-labeling) |
Note: These are typical values and will vary depending on the protein's size and number of available azide sites.
Table 2: Protein Recovery from Purification
| Purification Method | Typical Protein Recovery | Purity |
| Spin Desalting Column | > 85% | > 95% |
| Dialysis | > 90% | > 98% |
| Size Exclusion Chromatography | > 80% | > 99% |
Table 3: Photophysical Properties of Cy3
| Property | Value |
| Excitation Maximum (λ_max_) | ~550 nm |
| Emission Maximum (λ_em_) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield | ~0.31 |
Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
Calculate the protein concentration, correcting for the Cy3 absorbance at 280 nm.
-
Correction Factor (CF) for Cy3 at 280 nm is ~0.08.
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₀ × CF)] / ε_protein_
-
(where ε_protein_ is the molar extinction coefficient of the protein at 280 nm)
-
-
-
Calculate the dye concentration.
-
Dye Concentration (M) = A₅₅₀ / ε_dye_
-
(where ε_dye_ is the molar extinction coefficient of Cy3 at 550 nm, ~150,000 M⁻¹cm⁻¹)
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
Experimental Workflow
References
- 1. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Lysate Labeling with Cy3-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins within complex biological mixtures, such as cell lysates, is a cornerstone of chemical biology and proteomics research. It enables the investigation of protein dynamics, post-translational modifications (PTMs), and the identification of drug targets. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," offers a robust and bioorthogonal method for attaching probes to proteins.[1][2] This reaction's high efficiency, specificity, and biocompatibility have made it a favored tool for researchers.[1][2]
This document provides a detailed protocol for the labeling of azide-modified proteins in cell lysates using Cy3-PEG4-Alkyne. Cy3 is a bright and photostable fluorescent dye, making it an excellent choice for sensitive detection in various applications, including in-gel fluorescence analysis and microscopy.[3] The polyethylene glycol (PEG) linker enhances the solubility and reduces the steric hindrance of the dye, potentially improving labeling efficiency. The terminal alkyne group readily participates in the CuAAC reaction with azide-modified target proteins.
These application notes will guide users through the necessary steps, from cell lysate preparation to the final labeled product, and provide troubleshooting advice for common issues.
Product Information: this compound
This compound is a fluorescent probe comprising the cyanine dye Cy3, a four-unit polyethylene glycol spacer, and a terminal alkyne group. This structure is optimized for click chemistry applications in biological samples.
| Property | Description |
| Fluorophore | Cyanine 3 (Cy3) |
| Reactive Group | Terminal Alkyne |
| Linker | 4-unit Polyethylene Glycol (PEG4) |
| Excitation Wavelength (Max) | ~550 nm |
| Emission Wavelength (Max) | ~570 nm |
| Appearance | Red solid |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Preparation of Cell Lysates Containing Azide-Modified Proteins
This protocol describes the preparation of cell lysates from cells that have been metabolically labeled with an azide-containing precursor (e.g., an azido sugar or amino acid analog).
Materials:
-
Cultured cells with metabolically incorporated azide groups
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (RIPA or a non-amine-containing buffer like HEPES is recommended)
-
Protease and phosphatase inhibitor cocktail
-
Benzonase nuclease
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Microcentrifuge (capable of 12,000 x g at 4°C)
Protocol:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold Lysis Buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with protease and phosphatase inhibitors.
-
-
Cell Lysis:
-
Add benzonase nuclease to the lysate to a final concentration of 25 U/mL to degrade nucleic acids and reduce viscosity.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Adjust the protein concentration to 1-5 mg/mL with Lysis Buffer. The lysate is now ready for the click chemistry reaction or can be stored at -80°C for later use.
-
Click Chemistry Labeling of Cell Lysate with this compound
This protocol details the copper-catalyzed click reaction to label azide-modified proteins in the cell lysate with this compound.
Materials:
-
Azide-modified cell lysate (1-5 mg/mL)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
DMSO
-
Microcentrifuge tubes
Reagent Preparation:
| Reagent | Stock Concentration | Solvent |
| This compound | 1 mM | DMSO |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Water |
| THPTA or TBTA | 100 mM | Water or DMSO |
| Sodium Ascorbate | 300 mM | Water (prepare fresh) |
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:
-
50 µL of azide-modified cell lysate (1-5 mg/mL)
-
100 µL of PBS buffer (pH 7.4)
-
4 µL of 1 mM this compound (final concentration ~20 µM, can be optimized between 2-40 µM)
-
-
Addition of Click Reaction Components:
-
Add 10 µL of 100 mM THPTA or TBTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution and vortex briefly.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle rotation.
-
-
Stopping the Reaction (Optional): The reaction can be stopped by adding 10 µL of 0.5 M EDTA.
-
Downstream Processing: The labeled lysate is now ready for downstream applications such as SDS-PAGE and in-gel fluorescence analysis, or for protein purification.
In-Gel Fluorescence Analysis
This protocol is for visualizing the Cy3-labeled proteins by SDS-PAGE.
Materials:
-
Cy3-labeled cell lysate
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Fluorescence gel scanner with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
-
Coomassie stain or total protein stain (optional)
Protocol:
-
Sample Preparation:
-
To 20 µL of the Cy3-labeled lysate, add 6.7 µL of 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel briefly in deionized water.
-
Scan the gel using a fluorescence imager equipped with a laser and filter set appropriate for Cy3.
-
-
Total Protein Staining (Optional):
-
After fluorescence scanning, the same gel can be stained with Coomassie Brilliant Blue or a total protein stain to visualize the entire protein profile and confirm equal loading.
-
Quantitative Data and Comparisons
While direct quantitative data for this compound labeling efficiency can vary depending on the specific protein and experimental conditions, the following table provides a general comparison of common fluorescent dyes used in proteomics. Cy3 is known for its high fluorescence quantum yield and photostability, and studies have shown a 2-3 fold enhancement in its fluorescence upon covalent attachment to proteins.
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Key Advantages |
| Cy3 | ~550 | ~570 | High | Good | Bright, stable, less prone to quenching than Cy5 |
| Fluorescein (FITC) | ~495 | ~519 | Moderate | Poor | Widely used, but pH sensitive and photobleaches quickly |
| Rhodamine (TRITC) | ~557 | ~576 | Moderate | Moderate | More photostable than fluorescein |
| Alexa Fluor 488 | ~495 | ~519 | High | Excellent | Bright and photostable alternative to fluorescein |
| Alexa Fluor 555 | ~555 | ~565 | High | Excellent | Bright and photostable alternative to Cy3 |
| Cy5 | ~650 | ~670 | High | Good | Prone to quenching upon conjugation |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Non-specific binding of the Cy3 probe. | - Decrease the concentration of this compound.- Ensure adequate washing steps after labeling.- Consider a protein precipitation step (e.g., with methanol/chloroform) to remove excess dye. |
| - Contamination of reagents or equipment. | - Use fresh, high-quality reagents.- Ensure cleanliness of tubes and gel equipment. | |
| Low or No Signal | - Inefficient metabolic labeling with the azide precursor. | - Optimize the concentration and incubation time of the azide analog. |
| - Inefficient click reaction. | - Prepare sodium ascorbate solution fresh for each experiment.- Optimize the concentrations of copper and ligand.- Ensure the lysis buffer is compatible with the click reaction (avoid Tris). | |
| - Low abundance of the target protein. | - Increase the amount of protein lysate used in the reaction. | |
| Smeared Bands on Gel | - Protein degradation. | - Keep samples on ice and use fresh protease inhibitors. |
| - Nucleic acid contamination. | - Ensure complete digestion with benzonase. |
Conclusion
The use of this compound in conjunction with click chemistry provides a powerful and sensitive method for labeling azide-modified proteins in cell lysates. The protocols and information provided herein offer a comprehensive guide for researchers to successfully implement this technique in their studies. By carefully optimizing the experimental conditions and considering the potential troubleshooting steps, high-quality and reproducible results can be achieved, facilitating new discoveries in protein science and drug development.
References
Application Notes and Protocols for Cy3-PEG4-Alkyne in Oligonucleotide and DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and drug development. Cyanine 3 (Cy3), a bright and photostable orange-fluorescent dye, is a popular choice for labeling nucleic acids for a variety of applications, including fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and real-time PCR. This document provides detailed application notes and protocols for the labeling of oligonucleotides and DNA with Cy3-PEG4-Alkyne.
The use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a highly efficient and specific method for attaching the this compound to an azide-modified oligonucleotide. The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the dye, which can improve the solubility of the labeled oligonucleotide and reduce non-specific binding in biological assays.
Data Presentation
The following tables summarize key quantitative data for Cy3-labeled oligonucleotides, providing a reference for experimental design and data interpretation.
Table 1: Physicochemical and Spectroscopic Properties of Cy3
| Property | Value |
| Excitation Maximum (λex) | ~550-555 nm[1] |
| Emission Maximum (λem) | ~568-570 nm[1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2] |
| Quantum Yield (Φ) of Cy3-DNA | ~0.24[2][3] |
| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) |
Table 2: Comparison of Click Chemistry Methods for Oligonucleotide Labeling
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reaction Rate | Very Fast (minutes to a few hours) | Moderate to Fast (typically slower than CuAAC) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Excellent for live-cell and in vivo applications (copper-free) |
| Reagents | Azide-modified oligo, this compound, Cu(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA) | Azide-modified oligo, Cy3-PEG4-DBCO (or other strained alkyne) |
| Typical Yields | High to quantitative | High to quantitative |
| Primary Application | In vitro labeling, fixed cells | Live-cell imaging, in vivo studies |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol describes the labeling of an azide-modified oligonucleotide with this compound using a copper(I) catalyst.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO
-
Nuclease-free water
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Desalting columns or ethanol precipitation reagents
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified oligonucleotide solution.
-
A 2 to 10-fold molar excess of the this compound stock solution.
-
THPTA solution (to a final concentration of 5-10 times the copper concentration).
-
CuSO₄ solution (to a final concentration of 1-2 mM).
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (to a final concentration of 2-5 times the copper concentration). Vortex the mixture briefly.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the Cy3-labeled oligonucleotide to remove excess dye and catalyst. This is typically achieved by ethanol precipitation followed by reverse-phase HPLC.
-
Quantification: Determine the concentration and labeling efficiency of the purified Cy3-labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is for labeling azide-modified oligonucleotides with a strained alkyne-modified Cy3, such as Cy3-PEG4-DBCO, and is suitable for applications where copper is undesirable.
Materials:
-
Azide-modified oligonucleotide
-
Cy3-PEG4-DBCO (or other strained alkyne)
-
Anhydrous DMSO
-
Nuclease-free water or PBS (pH 7.4)
-
Desalting columns or ethanol precipitation reagents
-
HPLC system with a reverse-phase column (e.g., C18)
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 1-5 mM.
-
Reagent Preparation: Prepare a 10-50 mM stock solution of Cy3-PEG4-DBCO in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide and a 2 to 10-fold molar excess of the Cy3-PEG4-DBCO stock solution.
-
Incubation: Incubate the reaction at room temperature for 2-12 hours, or overnight, protected from light. Reaction times may need to be optimized depending on the specific strained alkyne used.
-
Purification: Purify the Cy3-labeled oligonucleotide using the same methods as for the CuAAC reaction (ethanol precipitation and/or HPLC).
-
Quantification: Quantify the labeled oligonucleotide as described in the CuAAC protocol.
Mandatory Visualizations
Caption: Workflow for labeling an azide-modified oligonucleotide with this compound via click chemistry.
Caption: General workflow for a Fluorescence In Situ Hybridization (FISH) experiment using a Cy3-labeled probe.
Application Example: Fluorescence In Situ Hybridization (FISH)
Cy3-labeled oligonucleotides are extensively used as probes in FISH to visualize specific DNA or RNA sequences within cells and tissues.
Protocol 3: Basic FISH Protocol using a Cy3-labeled Oligonucleotide Probe
Materials:
-
Fixed cells or tissue sections on microscope slides
-
Cy3-labeled oligonucleotide probe
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
DAPI counterstain in antifade mounting medium
-
Coverslips
-
Water baths and incubator
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Procedure:
-
Sample Preparation: Prepare and fix cells or tissue sections on slides according to standard cytogenetic protocols.
-
Pre-treatment: Permeabilize the samples to allow probe entry. This may involve treatment with pepsin or other proteases.
-
Denaturation: Denature the target DNA in the sample by immersing the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes. Subsequently, dehydrate the slides through an ethanol series and air dry.
-
Probe Preparation and Hybridization: Dilute the Cy3-labeled probe in hybridization buffer. Apply the probe solution to the denatured sample on the slide, cover with a coverslip, and seal the edges. Incubate in a humidified chamber at 37°C overnight to allow the probe to hybridize to its complementary target sequence.
-
Post-Hybridization Washes: Carefully remove the coverslip and perform a series of stringent washes to remove unbound and non-specifically bound probes. A typical wash series might include washes in 2x SSC and 0.1x SSC at elevated temperatures (e.g., 40-45°C).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI in an antifade mounting medium and mount a coverslip.
-
Visualization: Visualize the fluorescent signals using a fluorescence microscope equipped with filters for Cy3 (for the probe) and DAPI (for the nuclei). The Cy3 signal will appear as bright orange-red spots, indicating the location of the target sequence.
Troubleshooting
Table 3: Troubleshooting Guide for Oligonucleotide Labeling and FISH
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | Optimize the concentration of catalyst and ligand (for CuAAC). Increase the reaction time or temperature. Ensure the quality of the azide-modified oligonucleotide and this compound. |
| Degradation of reagents. | Use freshly prepared sodium ascorbate for CuAAC. Store reagents as recommended. | |
| Poor or No FISH Signal | Low probe labeling efficiency. | Verify labeling efficiency by spectrophotometry. |
| Insufficient denaturation. | Optimize denaturation time and temperature. | |
| Probe degradation. | Protect the fluorescent probe from light. | |
| Incorrect hybridization conditions. | Optimize hybridization temperature and time. | |
| High Background in FISH | Probe concentration is too high. | Titrate the probe to determine the optimal concentration. |
| Inadequate washing. | Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration). | |
| Non-specific probe binding. | Include blocking agents (e.g., Cot-1 DNA for human samples) in the hybridization buffer. |
References
- 1. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy3-PEG4-Alkyne
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction used for the covalent linkage of molecules.[1][2][3] This reaction forms a stable triazole ring from an azide and a terminal alkyne, a process that is highly specific and biocompatible.[1][4] The CuAAC reaction is widely employed in bioconjugation, labeling of biomolecules, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
These application notes provide a detailed, step-by-step guide for performing a CuAAC reaction to conjugate Cy3-PEG4-Alkyne to an azide-modified biomolecule. Cy3 is a bright and photostable fluorescent dye, and the polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. This protocol is designed for researchers in various fields, including cell biology, proteomics, and drug discovery, who require a reliable method for fluorescently labeling biomolecules.
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by copper in the +1 oxidation state (Cu(I)). This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), by a reducing agent like sodium ascorbate. To enhance the reaction rate and protect the biomolecule from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.
Caption: Experimental workflow for the CuAAC reaction.
Materials and Reagents
| Reagent | Recommended Concentration/Purity |
| Azide-modified Biomolecule | ≥95% purity |
| This compound | ≥95% purity |
| Copper(II) Sulfate (CuSO₄) | 20 mM stock solution in water |
| THPTA | 100 mM stock solution in water |
| Sodium Ascorbate | 100 mM stock solution in water (prepare fresh) |
| Buffer (e.g., PBS, HEPES) | pH 7.4 |
| Degassed Water/Buffer | For all aqueous solutions |
| Solvents (e.g., DMSO) | Anhydrous, for dissolving reagents |
| Purification Columns | e.g., Size-exclusion chromatography |
Experimental Protocol
This protocol provides a general guideline for the CuAAC reaction. Optimal conditions may vary depending on the specific biomolecule and desired degree of labeling.
1. Preparation of Stock Solutions:
-
Azide-modified Biomolecule: Prepare a stock solution of your azide-containing protein, peptide, or other biomolecule in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in degassed water.
-
THPTA: Prepare a 100 mM stock solution in degassed water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in degassed water immediately before use.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.
| Reagent | Volume (for 100 µL final volume) | Final Concentration |
| Azide-modified Biomolecule (from stock) | Variable (e.g., 50 µL of a 2 mg/mL solution) | 1 mg/mL |
| Buffer (pH 7.4) | To a final volume of 90 µL | - |
| This compound (10 mM stock) | 2 µL | 200 µM (adjust for desired molar excess) |
| CuSO₄/THPTA Premix* | 5 µL | 0.5 mM CuSO₄, 2.5 mM THPTA |
| Sodium Ascorbate (100 mM stock) | 5 µL | 5 mM |
-
Note on CuSO₄/THPTA Premix: To prepare the premix, combine 1 volume of 20 mM CuSO₄ with 5 volumes of 100 mM THPTA. This ensures the copper is chelated before addition to the reaction mixture.
3. Reaction Incubation:
-
Gently vortex the reaction mixture.
-
Incubate at room temperature for 1-4 hours, protected from light. Reaction times may need to be optimized. For labeling live cells, incubation times are often much shorter (e.g., 5-30 minutes).
4. Purification of the Conjugate:
-
Following incubation, the labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography, dialysis, or precipitation. The choice of method will depend on the properties of the biomolecule.
5. Characterization:
-
The success of the conjugation can be confirmed by various analytical techniques, including:
-
UV-Vis Spectroscopy: To confirm the presence of the Cy3 dye.
-
SDS-PAGE with in-gel fluorescence scanning: To visualize the labeled protein.
-
Mass Spectrometry: To determine the molecular weight of the conjugate.
-
HPLC: To assess the purity of the final product.
-
Quantitative Data Summary
The efficiency of the CuAAC reaction is typically high, with yields often approaching quantitative levels. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Typical Range/Value | Notes |
| Reactant Concentrations | ||
| Azide-Biomolecule | 10 µM - 1 mM | Higher concentrations generally lead to faster reactions. |
| This compound | 1.5 - 10 molar excess over azide | A slight excess of the alkyne is recommended. |
| Catalyst System | ||
| CuSO₄ | 50 - 500 µM | |
| THPTA | 5:1 molar ratio to CuSO₄ | |
| Sodium Ascorbate | 5 - 10 mM | |
| Reaction Conditions | ||
| Temperature | Room Temperature | Elevated temperatures are generally not required. |
| pH | 7.0 - 8.0 | The reaction is tolerant of a range of pH values. |
| Reaction Time | 30 minutes - 4 hours | Can be optimized by monitoring reaction progress. |
| Expected Yield | >90% | Highly dependent on substrate and conditions. |
| Purity (after purification) | >95% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure CuSO₄ and THPTA solutions are not degraded. |
| Low reactant concentration | Increase the concentration of the azide-biomolecule and/or this compound. | |
| Presence of inhibitors | Remove any chelating agents (e.g., EDTA) from the biomolecule solution. | |
| Precipitation | Poor solubility of reagents | Add a co-solvent such as DMSO or DMF (up to 20% v/v). |
| Biomolecule Degradation | Oxidative damage | Degas all solutions thoroughly. Ensure a sufficient excess of THPTA and sodium ascorbate. |
Signaling Pathway Diagram (Illustrative)
In the context of cell-based assays where a labeled biomolecule might be used to track a signaling pathway, a diagram can be useful. The following is a generic example of a signaling cascade.
Caption: A generic cell signaling pathway.
References
Application Notes and Protocols for Cy3-PEG4-Alkyne in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG4-Alkyne is a fluorescent probe combining the bright and photostable Cy3 dye with a terminal alkyne group, facilitated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is a cornerstone for bioorthogonal labeling, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This reaction enables the precise and efficient covalent labeling of azide-modified biomolecules in complex biological systems, including live and fixed cells. The PEG4 linker enhances the water solubility and biocompatibility of the probe, minimizing non-specific binding and improving accessibility to cellular targets. These characteristics make this compound an invaluable tool for visualizing a wide array of biological processes, from protein synthesis and glycosylation to tracking the localization and dynamics of specific biomolecules in drug discovery and development.
Core Applications
-
Fluorescent Labeling of Biomolecules: Covalently attaches a bright, orange-fluorescent dye to azide-modified proteins, glycans, lipids, and nucleic acids.
-
Visualization of Cellular Processes: Enables the imaging of dynamic processes such as protein trafficking, glycan dynamics, and cell proliferation.[1][2]
-
High-Resolution Imaging: Suitable for various fluorescence microscopy techniques, including confocal and super-resolution microscopy.[3]
-
Flow Cytometry: Can be used to quantify the abundance of labeled biomolecules in cell populations.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₅₆ClN₃O₅ | [4] |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.20 - 0.31 | |
| Solubility | Water, DMSO, DMF |
Table 2: Comparative Photostability of Common Fluorophores
| Fluorophore | Relative Photostability | Key Considerations | Reference |
| Cy3 | Good | A versatile and widely used fluorophore, though more photostable alternatives exist for prolonged imaging. | |
| Alexa Fluor 555 | Excellent | Offers significant advantages in photostability over Cy3 for experiments requiring extended imaging times or high laser powers. | |
| Cy5 | Moderate | Susceptible to photobleaching, especially in aqueous media. | |
| Alexa Fluor 647 | Excellent | A more photostable alternative to Cy5 for far-red imaging. | |
| FITC | Poor | Prone to rapid photobleaching, limiting its use in long-term imaging experiments. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, which can then be labeled with this compound. A common example is the use of tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) to label sialic acid residues.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (or other desired azido sugar)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Preparation of Azido Sugar Stock Solution: Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 50 mM).
-
Metabolic Labeling: The following day, dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration (typically 25-50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the azido-sugar-containing medium. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cellular glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Proceed to Protocol 2 for live-cell labeling or Protocol 3 for fixed-cell labeling.
Protocol 2: Live-Cell Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to label azide-modified biomolecules with this compound in living cells.
Materials:
-
Metabolically labeled live cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
This compound: 1-5 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Wash Cells: Gently wash the metabolically labeled cells twice with pre-warmed DPBS.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the components in the following order:
-
950 µL DPBS
-
10 µL of 20 mM CuSO₄ (final concentration: 200 µM)
-
20 µL of 100 mM THPTA (final concentration: 2 mM)
-
Vortex briefly.
-
Add 5-20 µL of this compound stock solution (final concentration: 5-20 µM).
-
Vortex briefly.
-
Add 10 µL of 100 mM sodium ascorbate to initiate the reaction (final concentration: 1 mM).
-
-
Labeling Reaction: Immediately add the click reaction cocktail to the cells and incubate for 5-30 minutes at room temperature, protected from light.
-
Wash and Image: Gently wash the cells three times with DPBS. Replace with complete culture medium and proceed to imaging.
Protocol 3: Fixed-Cell Labeling and Imaging
This protocol is for labeling azide-modified biomolecules in fixed cells, which is often compatible with subsequent immunofluorescence staining.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Click reaction components (as in Protocol 2)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If labeling intracellular targets, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Click Reaction: Prepare the click reaction cocktail as described in Protocol 2. Add the cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Nuclear Counterstaining: Incubate cells with DAPI or Hoechst solution for 5 minutes.
-
Final Washes: Wash cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for Cy3 and the nuclear stain.
Protocol 4: Fluorescence Microscopy and Imaging
Microscope Settings:
-
Excitation: Cy3 can be efficiently excited by a 532 nm or 561 nm laser line. For widefield microscopy, a TRITC filter set is appropriate.
-
Emission: Collect the fluorescence emission in a range of approximately 560-600 nm.
-
Multiplexing: Cy3 can be used in multi-color imaging experiments with other fluorophores such as DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 647 (far-red), ensuring minimal spectral overlap.
Visualizations
Caption: Experimental workflow for labeling and imaging with this compound.
Caption: Schematic of the CuAAC "Click" Reaction.
Caption: Visualizing GPCR signaling with click chemistry.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Live-cell imaging of cellular proteins by a strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Metabolic Labeling of Proteins with Alkyne Analogs for Cy3 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the proteome plays a pivotal role in cellular function, and its dysregulation is often implicated in disease states. The ability to specifically label and visualize newly synthesized proteins provides a powerful tool for understanding cellular processes such as cell cycle progression, signal transduction, and the cellular response to therapeutic agents. Metabolic labeling with non-canonical amino acid analogs, coupled with bioorthogonal chemistry, offers a robust and non-radioactive method for identifying and quantifying nascent protein synthesis.[1][2][3]
This application note provides detailed protocols for the metabolic labeling of proteins using alkyne-containing amino acid analogs, specifically L-homopropargylglycine (HPG), an analog of methionine.[4] These alkyne-modified proteins can then be specifically and covalently conjugated to a Cy3-azide fluorescent probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry." This method allows for the sensitive and specific detection of newly synthesized proteins in complex biological samples by in-gel fluorescence scanning or fluorescence microscopy.
Principle of the Method
The workflow consists of two main steps. First, cells are cultured in a methionine-deficient medium supplemented with an alkyne-containing methionine analog, L-homopropargylglycine (HPG). HPG is incorporated into newly synthesized proteins by the cellular translational machinery. The second step involves the specific covalent attachment of a Cy3-azide fluorescent dye to the alkyne-labeled proteins using a CuAAC click reaction. The resulting Cy3-labeled proteins can then be visualized and quantified using standard fluorescence-based detection methods.
Data Presentation
The following tables summarize key quantitative parameters for the successful metabolic labeling and Cy3 conjugation of proteins.
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling
| Parameter | Cell Type | Recommended Concentration | Incubation Time | Notes |
| L-Homopropargylglycine (HPG) | Mammalian cell lines (e.g., HeLa, HEK293, IMR90) | 25-50 µM | 1-4 hours | Optimal concentration and time should be determined empirically for each cell type and experimental goal. |
| Methionine Depletion | Mammalian cell lines | N/A | 30-60 minutes | Pre-incubation in methionine-free medium enhances the incorporation of HPG. |
Table 2: Click Chemistry Reaction Components and Conditions
| Component | Stock Concentration | Final Concentration | Purpose |
| Cy3-Azide | 1-10 mM in DMSO | 10-50 µM | Fluorescent probe for labeling alkyne-containing proteins. |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Source of copper catalyst. |
| Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate | 50 mM in H₂O | 1 mM | Reducing agent to convert Cu(II) to the active Cu(I) state. |
| Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand | 10 mM in DMSO | 100 µM | Ligand that protects the Cu(I) catalyst from oxidation and improves reaction efficiency. |
| Reaction Buffer | PBS or Tris-based buffer | N/A | Maintain optimal pH for the reaction. |
| Incubation Time | N/A | 30-60 minutes | Typical reaction time at room temperature. |
| Incubation Temperature | N/A | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in a standard cell culture dish or multi-well plate.
-
Methionine Depletion: Aspirate the complete growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free DMEM supplemented with dFBS for 30-60 minutes at 37°C.
-
HPG Labeling: Prepare the HPG labeling medium by dissolving HPG in methionine-free DMEM to a final concentration of 25-50 µM. Remove the starvation medium and add the HPG labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
Cell Harvest and Lysis: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Cy3 Conjugation via Click Chemistry
This protocol describes the conjugation of a Cy3-azide probe to HPG-labeled proteins in a cell lysate.
Materials:
-
HPG-labeled cell lysate (from Protocol 1)
-
Cy3-Azide
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare a master mix of the click chemistry reagents. For a single reaction, combine the reagents in the following order, vortexing gently after each addition:
-
Reaction Buffer
-
Cy3-Azide (to a final concentration of 10-50 µM)
-
TBTA or other ligand (to a final concentration of 100 µM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1 mM)
-
Copper(II) Sulfate (to a final concentration of 1 mM)
-
Note: The click reaction cocktail should be made fresh immediately before use.
-
-
Initiate the Reaction: Add the HPG-labeled protein lysate to the click reaction master mix. The final protein concentration in the reaction should be between 1-5 mg/mL.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Stop the Reaction (Optional): The reaction can be stopped by adding 10 mM EDTA.
-
Sample Preparation for Analysis: The Cy3-labeled protein sample is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning. For SDS-PAGE, add the appropriate sample loading buffer and heat the sample.
Protocol 3: In-Gel Fluorescence Detection of Cy3-Labeled Proteins
This protocol describes the visualization of Cy3-labeled proteins after separation by SDS-PAGE.
Materials:
-
Cy3-labeled protein sample (from Protocol 2)
-
SDS-PAGE gel
-
Fluorescence gel scanner with appropriate excitation and emission filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
-
Coomassie stain or other total protein stain
Procedure:
-
SDS-PAGE: Load the Cy3-labeled protein sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by molecular weight.
-
In-Gel Fluorescence Scanning: After electrophoresis, place the gel in a fluorescence scanner. Scan the gel using the Cy3 channel to visualize the fluorescently labeled proteins.
-
Total Protein Staining: After fluorescence scanning, the same gel can be stained with Coomassie blue or another total protein stain to visualize all proteins in the sample and confirm equal protein loading.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and Cy3 conjugation.
Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
References
- 1. Results for "AHA Labeling" | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
Application Notes and Protocols: Cy3-PEG4-Alkyne for Detecting Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. The covalent attachment of chemical groups to proteins following translation dictates their activity, localization, and interaction with other molecules. The study of PTMs is therefore fundamental to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics.
Cy3-PEG4-Alkyne is a fluorescent probe that, in conjunction with metabolic labeling and click chemistry, provides a powerful tool for the detection and quantification of various PTMs. This molecule contains a terminal alkyne group that can be covalently linked to an azide-modified biomolecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The integrated Cy3 fluorophore allows for sensitive detection and visualization of the labeled proteins. The PEG4 (polyethylene glycol) linker enhances the water solubility of the probe, facilitating its use in biological systems.
These application notes provide an overview and detailed protocols for the use of this compound in the detection of two key PTMs: glycosylation and palmitoylation.
Application 1: Detection of Protein Glycosylation using "Click-DIGE"
Glycosylation, the attachment of oligosaccharide chains (glycans) to proteins, is a complex and highly dynamic PTM involved in a myriad of biological processes. Alterations in glycosylation patterns are associated with numerous diseases, including cancer and neurodegenerative disorders. The "Click-DIGE" (Difference Gel Electrophoresis) technique combines metabolic labeling with azide-containing sugar analogs, click chemistry with fluorescent alkyne dyes like this compound, and 2D-DIGE to specifically analyze changes in the glycoproteome.[1][2][3][4]
Experimental Workflow: Click-DIGE
The overall workflow for Click-DIGE involves metabolically labeling cells with an azide-modified sugar, lysing the cells, reacting the azide-labeled glycoproteins with this compound and a spectrally distinct alkyne dye (e.g., Cy5-alkyne) for a second sample, mixing the labeled proteomes, and then separating the proteins by 2D-gel electrophoresis for differential analysis.[1]
Protocol: Click-DIGE for Glycoprotein Analysis
1. Metabolic Labeling of Cells with Azido-Sugars
-
Culture cells to be analyzed in their appropriate growth medium.
-
Replace the standard growth medium with medium supplemented with an azide-modified sugar analog (e.g., 50 µM N-azidoacetylgalactosamine, GalNAz) for 24-48 hours.
-
As a negative control, culture a separate batch of cells in medium containing the corresponding natural sugar (e.g., 50 µM GalNAc).
-
Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).
2. Cell Lysis and Protein Quantification
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction
-
Prepare the following stock solutions:
-
This compound (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)
-
-
In a microcentrifuge tube, combine 50 µg of protein lysate with PBS to a final volume of 45 µL.
-
Add the click chemistry reagents in the following order, vortexing briefly after each addition:
-
2.5 µL of this compound stock solution (final concentration: 0.5 mM)
-
1 µL of CuSO₄ stock solution (final concentration: 1 mM)
-
1 µL of TCEP stock solution (final concentration: 1 mM)
-
0.5 µL of TBTA stock solution (final concentration: 0.1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quench the reaction by adding 10 mM EDTA.
4. 2D-DIGE and Image Analysis
-
Combine the Cy3-labeled sample with a sample labeled with a spectrally distinct alkyne dye (e.g., Cy5).
-
Precipitate the mixed proteins using a suitable method (e.g., methanol/chloroform precipitation).
-
Resuspend the protein pellet in 2D-gel electrophoresis sample buffer.
-
Perform 2D-DIGE according to standard protocols.
-
Scan the gel using a fluorescence imager with appropriate excitation and emission filters for Cy3 and Cy5.
-
Analyze the gel images using 2D-gel analysis software to identify differentially expressed glycoproteins.
Quantitative Data Presentation
The results from a Click-DIGE experiment can be presented in a table format, highlighting the proteins with significant changes in glycosylation.
| Protein ID | Fold Change (Treatment/Control) | p-value | Biological Function |
| Protein A | 2.5 ↑ | 0.012 | Cell adhesion |
| Protein B | 0.4 ↓ | 0.005 | Signal transduction |
| Protein C | 1.8 ↑ | 0.021 | Enzyme catalysis |
| Protein D | 0.6 ↓ | 0.035 | Structural component |
Application 2: Detection of Protein Palmitoylation
Protein palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues via a thioester linkage. This PTM plays a crucial role in regulating protein trafficking, stability, and protein-protein interactions. Metabolic labeling with an alkyne-containing palmitic acid analog, such as 17-octadecynoic acid (17-ODYA), followed by click chemistry with Cy3-PEG4-Azide allows for the visualization and identification of palmitoylated proteins.
Experimental Workflow: Palmitoylation Detection
The workflow for detecting palmitoylated proteins involves metabolically labeling cells with an alkyne-modified fatty acid, cell lysis, click chemistry reaction with an azide-functionalized Cy3 probe, and subsequent analysis by SDS-PAGE and in-gel fluorescence scanning.
Protocol: Detection of Palmitoylated Proteins
1. Metabolic Labeling with Alkynyl-Palmitate
-
Culture mammalian cells to the desired confluency.
-
Wash the cells with warm D-PBS to remove residual growth media.
-
Replace the medium with fresh medium containing the alkynyl-palmitate analog (e.g., 25-100 µM 17-ODYA) for 4-16 hours. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Harvest the cells, wash with ice-cold PBS, and prepare cell lysates as described in the glycosylation protocol.
2. Click Chemistry Reaction
-
Prepare the following stock solutions:
-
Cy3-PEG4-Azide (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)
-
-
To 50 µg of protein lysate in a final volume of 45 µL of PBS, add the click chemistry reagents in the following order, with brief vortexing after each addition:
-
2.5 µL of Cy3-PEG4-Azide stock solution (final concentration: 0.5 mM)
-
1 µL of CuSO₄ stock solution (final concentration: 1 mM)
-
1 µL of TCEP stock solution (final concentration: 1 mM)
-
0.5 µL of TBTA stock solution (final concentration: 0.1 mM)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
3. In-Gel Fluorescence Analysis
-
Add 4X SDS-PAGE sample buffer to the reaction mixture.
-
Separate the proteins by SDS-PAGE.
-
Visualize the Cy3-labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for Cy3.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome.
Quantitative Data Presentation
The fluorescence intensity of the bands corresponding to palmitoylated proteins can be quantified using densitometry software.
| Protein of Interest | Condition | Normalized Cy3 Fluorescence Intensity (Arbitrary Units) |
| Protein X | Control | 100 ± 8.5 |
| Protein X | Treatment A | 175 ± 12.1 |
| Protein X | Treatment B | 45 ± 5.3 |
| Protein Y | Control | 100 ± 9.2 |
| Protein Y | Treatment A | 105 ± 7.8 |
| Protein Y | Treatment B | 98 ± 6.9 |
Signaling Pathway Visualization
The detection of PTMs is often crucial for elucidating signaling pathways. For instance, palmitoylation of signaling proteins can regulate their membrane association and subsequent downstream signaling events.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In-Gel Fluorescence Analysis of Proteins Labeled with Cy3-PEG4-Alkyne
Application Note: Dual-Color Imaging of Lipids and Proteins Using a Bioorthogonal Click Chemistry Approach
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy3-PEG4-Alkyne
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing Cy3-PEG4-Alkyne for bioorthogonal labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low labeling efficiency, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no fluorescence signal after my labeling experiment with this compound?
Low fluorescence intensity is a primary indicator of inefficient labeling. Several factors can contribute to this issue, ranging from the experimental setup of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to the stability and handling of the reagents.
Possible Causes and Solutions:
-
Inactive Catalyst: The Cu(I) catalyst required for the "click" reaction is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Suboptimal Reagent Concentrations: The molar ratio of reactants is crucial for an efficient reaction.
-
Solution: Optimize the concentrations of the copper catalyst, reducing agent, and the this compound probe. A typical starting point is a 1:5 molar ratio of CuSO₄ to a copper-stabilizing ligand like THPTA.[2]
-
-
Side Reactions: The Glaser-Hay coupling, an oxidative homocoupling of the alkyne, is a common side reaction that consumes the alkyne probe.[1]
-
Solution: Degassing solvents is critical to minimize this oxygen-dependent side reaction. Running the reaction at a lower temperature can also help suppress this unwanted coupling.
-
-
Poor Solubility: The PEGylated alkyne probe or the target biomolecule may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Consider using a co-solvent like DMSO to improve solubility. Ensure all components are fully dissolved before initiating the reaction.
-
Q2: My labeling reaction is not working, even with fresh reagents. What other factors could be at play?
If you've addressed the common issues with the CuAAC reaction chemistry, other experimental variables might be affecting your labeling efficiency.
Further Troubleshooting Steps:
-
Steric Hindrance: The PEG4 linker, while designed to improve solubility, can sometimes sterically hinder the accessibility of the alkyne group to the azide on your target molecule.
-
Solution: While not easily changed for the current probe, for future experiments, consider if a longer or shorter PEG linker might be more suitable for your specific target.
-
-
Copper Sequestration: Functional groups within your target biomolecule, such as thiols (cysteine residues) or histidines, can chelate the copper catalyst, making it unavailable for the click reaction.
-
Solution: Increasing the copper concentration might be necessary. Pre-treatment with a low concentration of hydrogen peroxide can help to shield against thiol interference.
-
-
Incorrect pH: The pH of the reaction buffer can influence the reaction rate.
-
Solution: While optimal pH can be substrate-dependent, many CuAAC reactions work well at physiological pH (around 7.4). However, for some applications, a more acidic pH may be optimal. It is advisable to test a range of pH values if you suspect this is an issue.
-
Experimental Protocols
General Protocol for CuAAC Labeling with this compound
This protocol provides a starting point and may require optimization for your specific application.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (if required for solubility)
Stock Solution Preparation:
| Reagent | Concentration | Solvent | Notes |
| This compound | 1-10 mM | DMSO | Store protected from light. |
| Azide-modified Biomolecule | Varies | Degassed PBS | Concentration depends on the specific experiment. |
| CuSO₄ | 20 mM | Water | |
| THPTA | 100 mM | Water | |
| Sodium Ascorbate | 100 mM | Water | Prepare fresh before each use. |
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine your azide-modified biomolecule with degassed PBS to a final volume of 80 µL.
-
Add 2 µL of the this compound stock solution (final concentration will depend on the stock concentration).
-
Prepare a premixed catalyst solution by combining 2.5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Add this to the reaction tube.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle mixing on a rotator is recommended.
-
Proceed with downstream analysis (e.g., purification, imaging).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.
Caption: A step-by-step workflow for troubleshooting low labeling efficiency.
Key Reaction Components and Their Roles
The success of the CuAAC reaction hinges on the interplay of several key components. The diagram below outlines their relationships.
Caption: Relationship between components in the CuAAC reaction.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Cy3 Fluorescence Imaging
Welcome to the technical support center for Cy3 fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the signal-to-noise ratio (SNR) in experiments utilizing the Cy3 fluorescent dye. Here you will find answers to frequently asked questions and in-depth troubleshooting guides to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 and what are its spectral properties?
Cy3, or Cyanine3, is a synthetic fluorescent dye belonging to the cyanine family. It is widely used for labeling proteins, nucleic acids, and other biomolecules in various applications, including fluorescence microscopy and flow cytometry.[1][2][3][4] It is known for its bright orange-red fluorescence.[3] Its key spectral properties are:
-
Excitation Maximum: Approximately 550 nm
-
Emission Maximum: Approximately 570 nm This makes it compatible with common excitation sources like the 532 nm laser line and standard TRITC (tetramethylrhodamine) filter sets.
Q2: What are the most common causes of a low signal-to-noise ratio (SNR) in Cy3 imaging?
A low SNR can be attributed to three primary factors:
-
Weak Signal: This can result from low labeling efficiency, a low abundance of the target molecule, or photobleaching of the Cy3 dye.
-
High Background: This may be caused by sample autofluorescence, non-specific binding of antibodies or dyes, or excess unbound dye.
-
Suboptimal Imaging Parameters: Incorrect microscope settings, such as improper exposure time, excessive laser power, or mismatched filter sets, can significantly degrade the SNR.
Q3: How can I prevent photobleaching of Cy3?
Photobleaching is the irreversible loss of fluorescence due to light-induced damage. While Cy3 is relatively photostable, it can be susceptible to this issue under prolonged or intense illumination. Key strategies to minimize photobleaching include:
-
Reduce Excitation Light: Use the lowest possible laser power and shortest exposure time that still provides an adequate signal.
-
Use Antifade Reagents: Mount your samples in a commercially available or homemade antifade medium. These reagents work by scavenging reactive oxygen species that cause photobleaching.
-
Optimize Imaging: Acquire images efficiently to minimize the sample's exposure to light. For time-lapse experiments, increase the interval between acquisitions.
-
Choose Photostable Alternatives: For demanding applications, consider more photostable alternatives like Alexa Fluor 555, which has similar spectral properties to Cy3 but offers enhanced fluorescence and photostability.
Q4: What is the optimal concentration for a Cy3-conjugated secondary antibody?
The optimal dilution for a Cy3-conjugated secondary antibody is application-dependent and should be determined empirically. A good starting point for immunofluorescence is often a dilution range of 1:200 to 1:800. Titrating the antibody is crucial; using too high a concentration can lead to high background, while too low a concentration will result in a weak signal.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Cy3 fluorescence imaging.
Problem 1: High Background Fluorescence
High background can obscure your specific signal, dramatically reducing the SNR.
| Potential Cause | Recommended Solution |
| Autofluorescence | Autofluorescence from cells or the culture medium can contribute to background noise. Use a phenol red-free imaging medium and consider using quenching agents like sodium borohydride after aldehyde-based fixation. |
| Non-specific Antibody Binding | This occurs when antibodies bind to unintended targets. To mitigate this, ensure adequate blocking (e.g., using 5% normal serum from the secondary antibody's host species or Bovine Serum Albumin - BSA), and include a mild detergent like Tween-20 in your wash buffers. |
| Excess Unbound Dye/Antibody | Insufficient washing can leave behind unbound fluorescent molecules. Increase the number and duration of wash steps after antibody incubations. |
| Antibody Concentration Too High | An overly concentrated antibody solution increases the likelihood of non-specific binding. Perform a titration to find the lowest concentration that still provides a strong specific signal. |
Problem 2: Weak or No Fluorescent Signal
A faint signal can be as problematic as high background.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Titrate your antibodies to determine the optimal dilution. |
| Inefficient Labeling | For direct conjugation, ensure the dye-to-protein molar ratio is optimized. For immunofluorescence, confirm that your primary antibody is suitable for the application and that the secondary antibody is specific to the primary's host species. |
| Photobleaching | The fluorescent signal may be lost due to excessive exposure to excitation light. Minimize light exposure, use antifade reagents, and check for signal loss during time-lapse imaging. |
| Incorrect Filter Set | Using a filter set that is not optimized for Cy3 will result in poor excitation and/or emission collection. Ensure your microscope is equipped with a filter set appropriate for Cy3's excitation and emission spectra. |
| Target Accessibility | For intracellular targets, ensure that the cell permeabilization step was sufficient. |
Problem 3: Image Artifacts
Artifacts can lead to misinterpretation of your data.
| Potential Cause | Recommended Solution |
| Spectral Bleed-through | In multi-color experiments, emission from another fluorophore may be detected in the Cy3 channel. Use spectrally distinct fluorophores and appropriate narrow-band emission filters. Acquire images sequentially if possible. |
| Photoconversion | Intense laser irradiation can sometimes cause cyanine dyes to be converted to a species that fluoresces at a different wavelength, a phenomenon known as photoblueing. This can create false co-localization signals. Minimize laser power and exposure to avoid this. |
| Sample Preparation Issues | Air bubbles, crushed samples, or particulate matter from buffers can distort the image and create artifacts. Exercise care during sample mounting and ensure all solutions are filtered. |
Quantitative Data Summary
The following tables provide recommended starting points for key experimental parameters.
Table 1: Recommended Filter Sets for Cy3 Imaging
| Filter Type | Wavelength Range (nm) | Purpose |
| Excitation Filter | 531 - 556 | To select the optimal wavelengths for exciting Cy3. |
| Dichroic Mirror | ~562 (Cut-on) | To reflect excitation light and transmit emission light. |
| Emission Filter | 570 - 613 | To specifically collect the fluorescence emitted by Cy3 while blocking other wavelengths. |
Table 2: Recommended Antibody Dilutions for Immunofluorescence
| Antibody Type | Starting Dilution Range | Notes |
| Primary Antibody | 1:50 - 1:1000 | Highly dependent on the specific antibody and target abundance. Always refer to the manufacturer's datasheet. |
| Cy3-conjugated Secondary Antibody | 1:200 - 1:800 | A good starting point for most applications. Titration is critical for optimal results. |
Experimental Protocols
Protocol: Optimizing Antibody Concentration for Immunofluorescence
This protocol outlines a method to determine the optimal primary antibody concentration to maximize the SNR.
-
Preparation: Prepare a series of dilutions of your primary antibody in a suitable antibody dilution buffer (e.g., PBS with 1% BSA). A common starting range is 1:100, 1:250, 1:500, and 1:1000. Include a "no primary antibody" control to assess secondary antibody non-specific binding.
-
Sample Treatment: Use replicate samples (e.g., cells cultured on different coverslips) for each dilution.
-
Staining: Perform your standard immunofluorescence protocol for fixation, permeabilization, and blocking.
-
Primary Antibody Incubation: Incubate each sample with its corresponding primary antibody dilution.
-
Washing: Thoroughly wash all samples to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate all samples with the same, constant concentration of your Cy3-labeled secondary antibody.
-
Final Washes and Mounting: Wash the samples to remove unbound secondary antibody and mount them using an antifade mounting medium.
-
Imaging and Analysis: Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain). Analyze the images to identify the antibody dilution that provides the brightest specific signal with the lowest background fluorescence.
Visual Guides
Caption: A workflow for systematically optimizing the signal-to-noise ratio in Cy3 imaging.
Caption: A logical flowchart for troubleshooting high background fluorescence in Cy3 experiments.
References
Technical Support Center: Mitigating Cy3 Photobleaching in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Cy3 dye during microscopy experiments.
FAQs: Understanding and Preventing Cy3 Photobleaching
Q1: What is Cy3 photobleaching and why does it occur?
Cy3, a widely used cyanine dye, is susceptible to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to excitation light.[1][2] This occurs when the excited Cy3 molecule chemically reacts, often with molecular oxygen, leading to its destruction.[1][3] The mechanisms behind photobleaching involve the formation of reactive oxygen species (ROS) and can also include a thermally activated structural rearrangement of the Cy3 molecule in its excited state.[1]
Q2: What are the primary strategies to minimize Cy3 photobleaching?
There are several key strategies to combat photobleaching:
-
Reduce Excitation Light Intensity and Duration: This is the most direct way to minimize photobleaching. Use the lowest possible laser power or lamp intensity and the shortest exposure time that provides an adequate signal-to-noise ratio.
-
Use Antifade Reagents: These chemical compounds protect fluorophores by scavenging reactive oxygen species (ROS). They are a crucial component in preserving fluorescent signals.
-
Optimize Imaging Parameters: Proper microscope settings, such as using sensitive detectors and appropriate filters, can help acquire high-quality images with less light exposure.
-
Choose a More Photostable Fluorophore: For demanding applications requiring long-term imaging, consider using more photostable alternatives to Cy3, such as Alexa Fluor dyes.
Q3: Are commercial antifade reagents effective for Cy3?
Yes, several commercial antifade reagents are highly effective at protecting Cy3 from photobleaching. Products like ProLong™ Gold, ProLong™ Live, VECTASHIELD®, and SlowFade™ are designed to be compatible with a wide range of fluorophores, including Cy3, for both fixed and live-cell imaging.
Q4: Can I prepare a "homemade" antifade solution?
Yes, researchers can prepare their own antifade solutions. These typically contain antioxidants like Trolox (a vitamin E analog) or oxygen scavenging systems such as glucose oxidase and catalase. However, the effectiveness and potential for cytotoxicity of homemade reagents should be carefully validated.
Q5: How does the imaging medium affect Cy3 photobleaching?
The composition of the imaging medium can significantly influence photobleaching. Some media components can generate free radicals upon illumination, accelerating fluorophore destruction. Using a phenol red-free imaging medium is often recommended as phenol red can contribute to background fluorescence.
Troubleshooting Guide
This guide addresses common issues encountered during microscopy experiments with Cy3 dye.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal loss during time-lapse imaging | High excitation light intensity. Prolonged exposure time. Ineffective or absent antifade reagent. | Reduce laser power or lamp intensity to the minimum required. Decrease the camera exposure time. Add a compatible antifade reagent to the imaging medium. Increase the time interval between acquisitions. |
| High background fluorescence | Autofluorescence from cells or medium. Excess unbound Cy3 dye. | Use a phenol red-free imaging medium. Thoroughly wash cells after staining to remove unbound dye. Use a narrower emission filter specific for the Cy3 signal. |
| Visible signs of cell stress or death (e.g., membrane blebbing) | Phototoxicity from high light exposure. Cytotoxicity of the antifade reagent. | Reduce light intensity and exposure time. Test different concentrations of the antifade reagent to find the optimal balance between photoprotection and cell health. Consider a different, less toxic antifade formulation. |
| Antifade reagent is not effective | Incorrect concentration of the reagent. Degradation of the reagent. Incompatibility with the cell type or medium. | Optimize the antifade reagent concentration through titration. Prepare fresh antifade solutions, especially for homemade reagents. Test a different class of antifade agent (e.g., switch from an antioxidant to an oxygen scavenger). |
| Inconsistent results between experiments | Variation in antifade solution preparation. Differences in cell density or health. Fluctuations in the light source power. | Standardize the preparation of all reagents. Ensure consistent cell culture conditions and plating densities. Allow the light source to warm up and stabilize before starting an experiment. |
Quantitative Data Summary
The photostability of a fluorophore can be quantified by its photobleaching quantum yield or its half-life under specific illumination conditions. The following tables summarize the relative photostability of Cy3 compared to other fluorophores and the effectiveness of various antifade reagents.
Table 1: Relative Photostability of Common Fluorophores
| Fluorophore | Relative Photostability vs. Cy3 |
| Cy3 | 1x |
| Alexa Fluor 555 | Significantly more resistant to photobleaching than Cy3 |
| FITC | Less stable than Cy3 |
Note: Photostability is highly dependent on experimental conditions.
Table 2: Efficacy of Commercial Antifade Reagents with Cy3
| Antifade Reagent | Protection Level for Cy3 |
| ProLong™ Diamond | +++ |
| ProLong™ Gold | +++ |
| ProLong™ Glass | ++ |
| SlowFade™ Diamond | ++ |
| SlowFade™ Gold | ++ |
| SlowFade™ Glass | ++ |
Data sourced from Thermo Fisher Scientific product literature. +++ indicates excellent protection, ++ indicates good protection.
Experimental Protocols
Protocol 1: Preparing a "Homemade" Oxygen Scavenging Antifade Solution (Glucose Oxidase/Catalase System)
This protocol is for fixed-cell imaging.
Materials:
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Potassium Phosphate Buffer (pH 7.4)
-
Glycerol
Procedure:
-
Prepare a stock solution of 10% (w/v) glucose in water.
-
Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL) in potassium phosphate buffer.
-
Prepare a stock solution of catalase (e.g., 1 mg/mL) in potassium phosphate buffer.
-
For the final mounting medium, mix the following in a 1:1 ratio with glycerol:
-
Potassium phosphate buffer
-
1% (v/v) of the glucose stock solution
-
1% (v/v) of the glucose oxidase stock solution
-
1% (v/v) of the catalase stock solution
-
-
Add a small drop of the final antifade medium to your sample on the microscope slide and coverslip.
-
Seal the coverslip with nail polish to prevent oxygen re-entry.
Caution: This formulation is generally not suitable for live-cell imaging due to potential cytotoxicity.
Visualizations
Diagram 1: The Photobleaching Process of Cy3
This diagram illustrates the simplified pathway leading to Cy3 photobleaching. The excited state Cy3 can either return to the ground state by emitting a photon (fluorescence) or transition to a reactive triplet state, which can then interact with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then irreversibly damage the Cy3 molecule, leading to photobleaching.
Caption: Simplified pathway of Cy3 photobleaching.
Diagram 2: Experimental Workflow for Minimizing Photobleaching
This workflow outlines the key steps to consider before and during a microscopy experiment to minimize Cy3 photobleaching.
Caption: Experimental workflow for reducing photobleaching.
References
Issues with copper catalyst in Cy3-PEG4-Alkyne click chemistry
Welcome to the Technical Support Center for Cy3-PEG4-Alkyne click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of copper catalysts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction involving this compound?
Click chemistry facilitates the joining of two molecules with high efficiency and specificity. The most common form is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] In this reaction, the alkyne group on the this compound molecule reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3]
Q2: Why is the copper catalyst so critical, and what is its active form?
The copper catalyst is essential as it dramatically accelerates the reaction rate, often by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction. The catalytically active species is copper(I) (Cu(I)). Copper(II) (Cu(II)) is inactive in this reaction.
Q3: My reaction is not working. What is the most common reason for failure in a CuAAC reaction?
The primary cause of failure or low yield in CuAAC reactions is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. This oxidation is typically caused by dissolved oxygen in the reaction mixture.
Q4: How can I prevent the inactivation of the copper catalyst?
To maintain the copper catalyst in the active Cu(I) state, it is crucial to:
-
Use a reducing agent: Sodium ascorbate is the most commonly used reducing agent to convert any Cu(II) back to Cu(I).
-
Use a stabilizing ligand: Ligands such as THPTA or TBTA can chelate the Cu(I) ion, protecting it from oxidation and improving its solubility, especially in aqueous solutions.
-
Minimize oxygen exposure: De-gassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve results. Capping the reaction vessel is a simple but effective measure.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing very low or no fluorescence, indicating a poor yield of my Cy3-labeled product. What troubleshooting steps can I take?
Answer: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is readily oxidized to inactive Cu(II). Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to regenerate Cu(I). Consider using a Cu(I)-stabilizing ligand such as THPTA. |
| Insufficient Catalyst | The concentration of the copper catalyst may be too low. You can try increasing the copper concentration. For bioconjugation, final concentrations of CuSO₄ are often in the range of 0.05 mM to 0.25 mM. |
| Reactant Accessibility Issues | If you are labeling a large biomolecule (e.g., a protein or oligonucleotide), the azide group may be buried within its structure, making it inaccessible. Try adding a denaturing agent or a co-solvent like DMSO to help expose the reactive site. |
| Copper Sequestration | Other functional groups on your biomolecule, such as thiols, may be chelating the copper catalyst and rendering it inactive. To counteract this, you can add an excess of the copper catalyst or a sacrificial metal like Zn(II). |
| Incorrect Reagent Order of Addition | The order of reagent addition can affect catalyst stability. It is often recommended to pre-mix the copper sulfate and the ligand before adding them to the reaction mixture containing the alkyne and azide. The reaction is then initiated by adding the sodium ascorbate. |
Issue 2: Inconsistent Results and Lack of Reproducibility
Question: My click reaction works some of the time but fails on other occasions. How can I improve the reproducibility of my experiments?
Answer: A lack of reproducibility in CuAAC reactions often points to subtle variations in the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variable Oxygen Exposure | Inconsistent exposure to oxygen is a primary cause of variable results due to its effect on the Cu(I) catalyst. Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Simply capping the reaction tube can improve reproducibility. |
| Reagent Stability | Stock solutions, especially of sodium ascorbate, can degrade over time. Always use freshly prepared sodium ascorbate solution for your reactions. |
Issue 3: Presence of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts can compete with your desired reaction and complicate purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | The presence of Cu(II) and oxygen can lead to the homocoupling of your this compound, forming a dimer. To minimize this, ensure thorough deoxygenation of your reaction mixture and consider increasing the concentration of the reducing agent. |
| Reactive Oxygen Species (ROS) Damage | The combination of a copper catalyst and a reducing agent can generate reactive oxygen species, which may damage your biomolecule. Using a stabilizing ligand can help protect your biomolecules from this oxidative damage. A 5:1 ligand-to-copper ratio is often recommended. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for the copper-catalyzed click reaction. Optimization may be required for your specific application.
1. Reagent Preparation:
-
Azide-containing Molecule: Prepare a stock solution of your azide-modified molecule in a suitable solvent (e.g., DMSO or water).
-
This compound: Prepare a stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution should be made fresh before each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, combine your azide-containing molecule and this compound in your desired reaction buffer.
-
Prepare a premix of the catalyst by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is a good starting point.
-
Add the catalyst premix to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Protect the reaction from light due to the photosensitivity of the Cy3 dye.
-
Monitor the reaction progress using an appropriate analytical method, such as fluorescence measurement, LC-MS, or gel electrophoresis.
Quantitative Data Summary:
| Reagent | Typical Stock Concentration | Typical Final Concentration | Notes |
| CuSO₄ | 20 mM | 50 - 250 µM | Higher concentrations may be needed if copper sequestration is an issue. |
| Ligand (e.g., THPTA) | 50 mM | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is commonly recommended. |
| Sodium Ascorbate | 100 mM | 2.5 - 5 mM | Always prepare fresh. |
| Azide & Alkyne | Variable | Typically in the µM to low mM range | A slight excess of one reagent can be used to drive the reaction to completion. |
Visualizations
Caption: General experimental workflow for this compound click chemistry.
Caption: Decision tree for troubleshooting low yields in CuAAC reactions.
References
Technical Support Center: Cy3-PEG4-Alkyne Labeling Reactions
Welcome to the technical support center for Cy3-PEG4-Alkyne labeling. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH and other critical parameters on your labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound labeling reaction, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The efficiency of the CuAAC reaction is pH-dependent. While the reaction can proceed over a broad pH range (4-12), the optimal range for bioconjugation is typically narrower.[1][2] | - Adjust the reaction buffer to a pH between 6.5 and 8.0.[3] - For many biological applications, a pH of 7.0 to 7.5 is a good starting point.[4] - Consider using buffers such as phosphate, carbonate, or HEPES.[3] |
| Incompatible Buffer System: Amine-containing buffers (e.g., Tris, Glycine) can interfere with the labeling reaction, particularly if your alkyne is functionalized with an NHS ester. | - If possible, perform the reaction in a non-amine-containing buffer like PBS or HEPES. - If your protein is in a Tris-based buffer, consider buffer exchange prior to the labeling reaction. | |
| Inefficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While generally more tolerant of pH variations than CuAAC, the rate of SPAAC reactions can still be influenced by pH, depending on the specific azide and cyclooctyne reactants. | - For SPAAC reactions, higher pH values can sometimes increase the reaction rate. - Be aware that the charge state of your reactants can change with pH, affecting reaction kinetics. | |
| Oxidation of Copper (I) Catalyst (CuAAC only): The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. This is a common cause of reaction failure. | - Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present in the reaction mixture to maintain the copper in the Cu(I) state. - The use of a Cu(I)-stabilizing ligand, such as THPTA, is highly recommended to both accelerate the reaction and protect biomolecules from oxidative damage. | |
| High Background or Non-Specific Labeling | Reaction with Non-target Molecules: In some cases, particularly with SPAAC reagents, side reactions with nucleophiles like free thiols (e.g., from cysteine residues) can occur. | - If using SPAAC reagents, consider blocking free thiols with an alkylating agent prior to the labeling reaction. - Ensure that the alkyne and azide functional groups are not present in other components of your reaction mixture. |
| Variable Fluorescence Signal | pH Sensitivity of the Fluorophore: While Cy3 is known for its pH stability, extreme pH values outside its optimal range could potentially affect its fluorescence. | - The fluorescence of Cy3 is stable and insensitive to pH in the range of 4 to 10. Therefore, it is unlikely that pH is the cause of variable fluorescence within this range. - If you are working outside of this pH range, consider adjusting your buffer to be within the recommended pH 4-10. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?
A1: While the CuAAC reaction is functional over a wide pH range (typically 4-12), the optimal pH for labeling biomolecules is generally between 6.5 and 8.0. A common starting point that works well for many applications is a pH of 7.0-7.5 using a compatible buffer like PBS or HEPES.
Q2: Does the fluorescence of the Cy3 dye change with pH?
A2: No, the fluorescence intensity of Cy3 is notably stable and remains unaffected across a broad pH range, typically from pH 4 to 10. This makes it a reliable fluorophore for a variety of experimental conditions without the need for precise pH control of the imaging buffer.
Q3: Can I use a Tris-based buffer for my this compound labeling reaction?
A3: It is generally recommended to avoid amine-containing buffers like Tris or glycine during the labeling reaction itself, as they can react with certain functional groups, such as NHS esters, that may be used to attach the alkyne or azide to the biomolecule. If your sample is in a Tris buffer, consider performing a buffer exchange into a non-amine buffer like PBS prior to labeling.
Q4: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A4: The effect of pH on SPAAC reactions is more dependent on the specific structures of the azide and cyclooctyne. Some studies have shown that higher pH values can lead to an increase in the reaction rate, with the exception of reactions in HEPES buffer. The pH can alter the charge state of the reactants, which in turn influences the reaction kinetics. However, SPAAC is generally considered to be highly tolerant to variations in buffer conditions.
Q5: My labeling reaction is not working. Could the pH be the issue?
A5: Yes, an inappropriate pH is a common reason for failed labeling reactions, particularly for CuAAC. First, verify that your reaction buffer is within the optimal pH range of 6.5-8.0. Also, ensure you are not using an incompatible buffer like Tris. If you are performing a CuAAC reaction, other critical factors to check are the presence of a reducing agent (like sodium ascorbate) and a Cu(I)-stabilizing ligand.
Experimental Protocols & Workflows
Below are generalized protocols for this compound labeling via CuAAC and a diagram illustrating the workflow.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the general steps for labeling an azide-modified biomolecule with this compound.
-
Prepare Biomolecule: Dissolve your azide-modified biomolecule (e.g., protein, DNA) in a non-amine-containing buffer (e.g., phosphate buffer) at a pH between 7.0 and 7.5.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a compatible solvent like DMSO.
-
Prepare a stock solution of a copper (II) sulfate (CuSO4).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate.
-
Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper-stabilizing ligand.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Purification: Remove excess reagents and byproducts to purify the labeled biomolecule. This can be achieved through methods like spin desalting columns, dialysis, or HPLC, depending on the nature of the biomolecule.
Logical Troubleshooting Flow
When encountering issues with your labeling reaction, the following decision tree can help diagnose the problem.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Cy3-PEG4-Alkyne vs. Alexa Fluor 555 Alkyne for Click Chemistry
In the rapidly advancing fields of chemical biology and bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for attaching fluorescent probes to proteins, nucleic acids, and other cellular components. For researchers utilizing this technique, the choice of a fluorescent alkyne is a critical decision that directly impacts experimental outcomes. This guide provides a detailed, data-driven comparison of two popular orange-fluorescent alkyne dyes: Cy3-PEG4-Alkyne and Alexa Fluor 555 Alkyne.
Overview of the Dyes
This compound incorporates the well-established cyanine dye, Cy3, which is known for its high molar extinction coefficient and good quantum yield. The addition of a polyethylene glycol (PEG) spacer (PEG4) enhances its water solubility and can reduce steric hindrance, potentially improving reaction efficiency with azide-tagged biomolecules.[1][2]
Alexa Fluor 555 Alkyne is a member of the renowned Alexa Fluor family of dyes, which are celebrated for their exceptional photostability and brightness.[3][4] These dyes are sulfonated, which imparts excellent water solubility and resistance to photobleaching, making them a preferred choice for demanding imaging applications.[5]
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is primarily dictated by its photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 555 Alkyne.
| Property | This compound | Alexa Fluor 555 Alkyne | Reference |
| Excitation Maximum (λex) | 555 nm | 555 nm | |
| Emission Maximum (λem) | ~570 nm | ~565 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 - 155,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.31 | Not explicitly stated for the alkyne derivative, but generally high for the Alexa Fluor 555 dye. |
Key Takeaways:
-
Both dyes exhibit nearly identical excitation and emission maxima, making them compatible with the same filter sets and laser lines commonly found on fluorescence microscopes and flow cytometers.
-
They share a very high molar extinction coefficient, indicating a strong ability to absorb light.
Performance in Experimental Applications
Both Cy3 and Alexa Fluor 555 are spectrally similar and are often used as replacements for one another. However, studies have highlighted some key performance differences.
Photostability: Alexa Fluor 555 is consistently reported to be significantly more photostable than Cy3. This increased resistance to photobleaching allows for longer exposure times during image acquisition and more robust time-lapse imaging experiments.
Brightness: While both are considered bright dyes, Alexa Fluor 555 conjugates often exhibit more intense fluorescence than their Cy3 counterparts. This is partly attributed to the lower tendency of Alexa Fluor dyes to form non-fluorescent aggregates on proteins, a phenomenon that can lead to fluorescence quenching with Cy dyes at high labeling densities.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for labeling azide-modified biomolecules with either this compound or Alexa Fluor 555 Alkyne. This protocol may require optimization depending on the specific biomolecule and experimental context.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound or Alexa Fluor 555 Alkyne
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, THPTA)
-
Copper ligand (e.g., TBTA)
-
Reaction Buffer (e.g., PBS, Tris buffer)
-
DMSO (for dissolving the alkyne dye)
Procedure:
-
Prepare a stock solution of the alkyne dye: Dissolve the this compound or Alexa Fluor 555 Alkyne in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.
-
Add the alkyne dye: Add the alkyne dye stock solution to the reaction mixture. The final concentration of the dye should be in excess of the azide-modified biomolecule.
-
Prepare the catalyst solution: In a separate tube, premix the CuSO₄ and the copper ligand (if using). Then, add the reducing agent to generate the active Cu(I) catalyst.
-
Initiate the reaction: Add the catalyst solution to the reaction mixture containing the biomolecule and the alkyne dye.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components. This can be achieved through various methods such as spin desalting columns, dialysis, or precipitation, depending on the nature of the labeled biomolecule.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationship between the components, the following diagrams have been generated using Graphviz.
References
- 1. Cy3-PEG4-Alkyne_TargetMol [targetmol.com]
- 2. immunomart.com [immunomart.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Alexa Fluor 555 | C21H14N2O11S2 | CID 9832481 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Photostability: Cy3 vs. Other Orange-Emitting Dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of a fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of available dyes, orange-emitting fluorophores are workhorses in various applications, from microscopy to nucleic acid labeling. A key performance characteristic of these dyes is their photostability—the ability to resist photochemical degradation and maintain a stable fluorescent signal upon exposure to excitation light. This guide provides an objective comparison of the photostability of the widely used cyanine dye, Cy3, against other popular orange-emitting alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of Orange-Emitting Dyes
The selection of an appropriate fluorescent dye requires a careful balance of spectral properties, brightness, and photostability. The following table summarizes key photophysical and photostability parameters for Cy3 and several alternative orange-emitting dyes. It is important to note that photostability can be highly dependent on the local environment, including the solvent, pH, presence of oxygen, and the molecule to which the dye is conjugated.[1] Therefore, the values presented below should be considered as representative figures.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photostability Metric |
| Cy3 | ~550 | ~570 | ~0.24[2] | 150,000 | Less photostable than Alexa Fluor 555.[3] Photobleaching is influenced by photooxidation and structural rearrangement.[4] |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10[5] | 150,000 | More photostable than Cy3. Bleaching half-life of 23 ± 2 s for the free dye. |
| ATTO 565 | ~564 | ~590 | ~0.90 | 120,000 | High photostability; 55% of molecules photobleached after 30 min of exposure to a 2.4 W/cm² beam. |
| TAMRA | ~545 | ~575 | ~0.10 | ~65,000 | Known for its excellent photostability. |
Experimental Protocol for Photostability Assessment
A standardized method for quantifying the photostability of fluorescent dyes is crucial for direct comparison. The following protocol outlines a general approach for measuring the photobleaching rate of a fluorescent dye in solution or conjugated to a biomolecule.
Objective: To determine the rate of fluorescence decay of a dye upon continuous exposure to excitation light.
Materials:
-
Fluorescent dye solution or dye-conjugated sample
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microscope slides and coverslips, or a cuvette
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp)
-
Appropriate filter sets for the dye being tested
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent dye in the desired buffer. The concentration should be low enough to avoid aggregation-induced quenching.
-
Alternatively, prepare the dye-conjugated sample (e.g., labeled antibodies, oligonucleotides) in the appropriate buffer.
-
Mount the sample on a microscope slide and cover with a coverslip. For solution-based measurements, place the sample in a quartz cuvette.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize.
-
Place the sample on the microscope stage.
-
Select the appropriate objective lens and filter set for the dye under investigation.
-
Focus on the sample.
-
-
Image Acquisition:
-
Set the imaging parameters (e.g., laser power, camera exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must be kept constant throughout the experiment.
-
Begin a time-lapse acquisition, continuously illuminating the sample.
-
Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the fluorescent sample.
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching time constant (τ) or the half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to half its initial value.
-
Mechanisms of Photobleaching
The photobleaching of cyanine dyes like Cy3 is a complex process involving multiple pathways. When a fluorophore absorbs a photon, it is elevated to an excited singlet state. From here, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a long-lived, non-fluorescent triplet state. In this triplet state, the dye is more susceptible to chemical reactions, particularly with molecular oxygen, which can lead to the formation of reactive oxygen species that irreversibly damage the fluorophore's chemical structure. Additionally, some cyanine dyes can undergo structural rearrangements in the excited state, leading to a non-fluorescent form.
Conclusion
The selection of an orange-emitting fluorescent dye should be guided by the specific demands of the experiment. While Cy3 is a versatile and widely used fluorophore, for applications requiring prolonged imaging times or high-intensity illumination, more photostable alternatives such as Alexa Fluor 555 and ATTO 565 may offer significant advantages. The detailed experimental protocol provided in this guide allows for the systematic evaluation of dye photostability, enabling researchers to make informed decisions and optimize their experimental design for robust and reproducible results.
References
- 1. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alexa Fluor 브랜드 개요 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Copper-Catalyzed and Copper-Free Click Chemistry for Bioconjugation
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, "click chemistry" has emerged as a powerful and versatile tool for specifically and efficiently labeling biomolecules. This guide provides a comprehensive comparison of two prominent click chemistry methodologies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free approach. To illustrate the practical differences, we will focus on the use of two representative fluorescent probes: Cy3-PEG4-Alkyne for CuAAC and DBCO-activated Cy3 for SPAAC.
This guide will delve into the quantitative performance metrics, reaction mechanisms, and experimental protocols for each method, providing the necessary data for you to make an informed decision for your specific research needs.
Quantitative Comparison of Key Performance Metrics
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize the key quantitative data for these two approaches.
Table 1: Comparison of Reaction Kinetics and Conditions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Considerations & Supporting Data |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. | CuAAC requires a copper catalyst, while SPAAC relies on the release of ring strain in the cyclooctyne.[1][2] |
| Second-Order Rate Constant (k) | ~1 - 100 M⁻¹s⁻¹ | ~0.002 - 1 M⁻¹s⁻¹ (for DBCO) | CuAAC is generally 10 to 100-fold faster than SPAAC.[3][4] The rate of CuAAC is highly dependent on the ligand used to stabilize the copper(I) ion.[2] |
| Biocompatibility | Moderate; copper toxicity is a significant concern for live-cell and in vivo applications, though it can be mitigated with chelating ligands. | High; the absence of an exogenous metal catalyst makes it ideal for applications in living systems. | Copper ions can be cytotoxic, which limits the applications of CuAAC in live cells and organisms. |
| Reagent Size | Small terminal alkyne and azide functional groups. | Bulky cyclooctyne reagents (e.g., DBCO). | The larger size of DBCO can potentially cause steric hindrance and affect the biological activity of the labeled molecule. |
| Reaction Conditions | Requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand. | Proceeds under physiological conditions without the need for a catalyst. | The need for multiple reagents in CuAAC can complicate experimental setup. |
Table 2: Photophysical Properties of Cy3-Alkyne vs. Cy3-DBCO
| Property | This compound | Cy3-DBCO | Reference |
| Excitation Maximum (λex) | ~550-555 nm | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 - 0.31 | ~0.31 | |
| Photostability | Prone to photobleaching, which can be influenced by the local environment and conjugation. | Generally similar to other Cy3 dyes, but the bulky DBCO group might offer some protection against photobleaching in certain contexts. | The photostability of cyanine dyes can be a limiting factor in long-term imaging experiments. |
| Solubility | The PEG4 linker enhances water solubility. | The DBCO moiety is hydrophobic, but the overall solubility is often improved by conjugation to biomolecules or the presence of sulfonated groups on the Cy3 dye. | Good aqueous solubility is crucial for biological applications to prevent aggregation and non-specific binding. |
Reaction Mechanisms and Experimental Workflow
To visualize the chemical transformations and the steps involved in a typical labeling experiment, the following diagrams are provided.
Caption: Reaction mechanisms of CuAAC and SPAAC.
Caption: A typical experimental workflow for cell labeling.
Detailed Experimental Protocols
The following are generalized protocols for labeling the surface of live adherent cells. It is crucial to optimize reagent concentrations and incubation times for your specific cell type and experimental goals.
Protocol 1: Live-Cell Surface Labeling using CuAAC with this compound
Materials:
-
Adherent cells cultured on glass-bottom dishes.
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling).
-
This compound.
-
Copper(II) sulfate (CuSO₄) stock solution (10 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Metabolic Labeling: Culture cells in medium containing the desired concentration of the azide-modified precursor for 24-48 hours to allow for incorporation into cell surface biomolecules.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated precursor.
-
Prepare Labeling Cocktail (prepare immediately before use):
-
In a sterile tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the this compound to the desired final concentration (e.g., 10-50 µM) in pre-warmed cell culture medium.
-
Add the CuSO₄/THPTA mixture to the medium containing the dye.
-
Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Labeling Reaction: Aspirate the PBS from the cells and add the complete labeling cocktail. Incubate for 5-20 minutes at 37°C, protected from light.
-
Wash: Aspirate the labeling cocktail and wash the cells three times with pre-warmed cell culture medium.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with a TRITC filter set.
Protocol 2: Live-Cell Surface Labeling using SPAAC with DBCO-activated Cy3
Materials:
-
Adherent cells cultured on glass-bottom dishes.
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling).
-
DBCO-activated Cy3.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Metabolic Labeling: Follow the same procedure as in Protocol 1, step 1.
-
Wash: Gently wash the cells three times with pre-warmed PBS to remove unincorporated precursor.
-
Prepare Labeling Solution: Dilute the DBCO-activated Cy3 to the desired final concentration (e.g., 1-20 µM) in pre-warmed cell culture medium.
-
Labeling Reaction: Aspirate the PBS from the cells and add the labeling solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed cell culture medium.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope with a TRITC filter set.
Discussion and Conclusion
The choice between CuAAC with this compound and SPAAC with a DBCO-activated Cy3 dye is fundamentally a decision between reaction speed and biocompatibility.
Choose CuAAC with this compound for:
-
In vitro applications: When working with purified proteins, nucleic acids, or other biomolecules where copper toxicity is not a concern.
-
Fixed-cell imaging: In applications where the cells are no longer alive, the cytotoxic effects of copper are irrelevant.
-
Rapid labeling: When very fast reaction kinetics are required.
Choose SPAAC with DBCO-activated Cy3 for:
-
Live-cell imaging: This is the primary advantage of SPAAC, as it avoids copper-induced cytotoxicity.
-
In vivo studies: The bioorthogonal nature of the reaction makes it suitable for labeling molecules in living organisms.
-
Simplified workflow: The one-step labeling procedure without the need for a catalyst and ligand simplifies the experimental setup.
References
A Comparative Guide to the Validation of Cy3-PEG4-Alkyne Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of protein labeling techniques and validation methodologies.
In the realm of protein research and therapeutic development, the precise and efficient conjugation of fluorescent dyes to target proteins is paramount. This guide provides a comprehensive comparison of Cy3-PEG4-Alkyne conjugation, a prominent example of "click chemistry," with other established protein labeling methods. We present supporting experimental data, detailed protocols for validation, and visual workflows to aid in the selection and implementation of the most suitable conjugation and validation strategy for your research needs.
Performance Comparison of Protein Labeling Chemistries
The choice of conjugation chemistry significantly impacts the specificity, efficiency, and potential for functional disruption of the target protein. Click chemistry, utilizing the bioorthogonal reaction between an alkyne (like this compound) and an azide-modified protein, offers distinct advantages over traditional methods that target naturally occurring amino acid residues.
| Feature | Click Chemistry (Alkyne-Azide) | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Azide-modified amino acid (site-specific) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | Very High[1][2] | Moderate to Low[3] | High (at neutral pH) |
| Typical Efficiency | High (>90%)[4] | Variable (50-90%) | High (>90%) |
| Reaction pH | 4-11[2] | 7.5-9.0 | 6.5-7.5 |
| Potential for Protein Perturbation | Minimal due to bioorthogonality | Can block functionally important lysines | Can disrupt disulfide bonds or modify active site cysteines |
| Control over Stoichiometry | High | Low to Moderate | Moderate to High |
Experimental Validation of this compound Conjugation
Robust validation is critical to confirm the successful conjugation of this compound to the target protein and to characterize the resulting conjugate. The following sections detail the experimental protocols for three key validation techniques: SDS-PAGE with in-gel fluorescence, mass spectrometry, and fluorescence spectroscopy.
Experimental Workflow: A Visual Guide
The overall process for labeling and validating the Cy3-protein conjugate is depicted in the workflow diagram below.
Caption: Overall workflow for Cy3-protein conjugation and validation.
Detailed Experimental Protocols
SDS-PAGE and In-Gel Fluorescence Analysis
This method provides a rapid and straightforward assessment of conjugation success and purity. The fluorescently labeled protein will exhibit a band at the expected molecular weight that is visible under a fluorescence imager.
Protocol:
-
Sample Preparation:
-
Mix 10-20 µg of the purified Cy3-protein conjugate with 4X SDS-PAGE loading buffer.
-
As controls, prepare samples of the unlabeled target protein and a mock reaction without the protein.
-
Crucially, do not boil the samples , as this can quench the fluorescence of Cy3. Instead, incubate at 70°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom.
-
-
In-Gel Fluorescence Imaging:
-
Carefully remove the gel from the cassette and rinse with deionized water.
-
Place the gel on a fluorescence imager equipped with a Cy3-compatible excitation source (e.g., ~550 nm) and emission filter (e.g., ~570 nm).
-
Capture the fluorescent image. A distinct fluorescent band should appear at the molecular weight of the target protein in the lane corresponding to the conjugate.
-
-
Total Protein Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm equal loading.
-
Caption: SDS-PAGE & In-Gel Fluorescence Workflow.
Mass Spectrometry Analysis
Mass spectrometry (MS) provides definitive confirmation of conjugation by detecting the mass shift corresponding to the addition of the this compound moiety. It can also be used to determine the degree of labeling (DOL).
Protocol:
-
Sample Preparation:
-
Desalt the purified Cy3-protein conjugate using a method compatible with MS (e.g., C18 desalting spin columns).
-
-
Intact Protein Analysis (for DOL):
-
Analyze the desalted conjugate by electrospray ionization mass spectrometry (ESI-MS).
-
The resulting spectrum will show a distribution of protein species with different numbers of conjugated dye molecules. The mass difference between peaks will correspond to the mass of the this compound.
-
-
Peptide Mapping (for Site of Conjugation):
-
Denature, reduce, and alkylate the protein conjugate.
-
Digest the protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the data for peptides with a mass modification corresponding to the this compound to identify the specific site(s) of conjugation.
-
Caption: Mass Spectrometry validation workflow.
Fluorescence Spectroscopy for Degree of Labeling (DOL) Determination
This technique provides a quantitative measure of the average number of dye molecules conjugated per protein molecule.
Protocol:
-
Spectrophotometric Measurements:
-
Measure the absorbance of the purified Cy3-protein conjugate at 280 nm (A280) and at the absorbance maximum of Cy3 (~550 nm, Amax). Ensure the absorbance values are within the linear range of the spectrophotometer.
-
-
Calculations:
-
Protein Concentration (M): Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Cy3, this is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M): Dye Conc. (M) = Amax / ε_dye
-
ε_dye is the molar extinction coefficient of Cy3 at its Amax (~150,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)
-
An optimal DOL is typically between 2 and 4 for antibodies, but this can vary depending on the protein and application to avoid fluorescence quenching.
Caption: Fluorescence Spectroscopy for DOL determination.
References
Quantifying Cy3-PEG4-Alkyne Labeling: A Comparative Guide for Researchers
In the precise world of molecular biology and drug development, the accurate quantification of fluorescent labeling is paramount. This guide provides a comprehensive comparison of Cy3-PEG4-Alkyne, a commonly used fluorescent probe for bioorthogonal labeling, with alternative fluorescent dyes. We delve into the methodologies for quantifying the degree of labeling and present a comparative analysis of the photophysical properties of various fluorescent alkynes, supported by detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their biomolecule labeling strategies.
Understanding the Degree of Labeling
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical parameter that defines the average number of dye molecules conjugated to a single protein or other biomolecule.[1][2] A precise DOL is crucial for the consistency and reliability of fluorescence-based assays. An insufficient DOL results in a weak signal, while excessive labeling can lead to fluorescence quenching and potentially interfere with the biological activity of the molecule.[1]
The most common method for determining the DOL is through UV-Visible spectrophotometry. This technique relies on measuring the absorbance of the protein-dye conjugate at two specific wavelengths: 280 nm, which is the characteristic absorbance maximum for most proteins, and the maximum absorbance wavelength (λmax) of the specific fluorescent dye.[3]
Comparative Analysis of Fluorescent Alkynes
While this compound is a popular choice, a variety of other fluorescent alkynes are available, offering a range of spectral properties and performance characteristics. The selection of an appropriate dye depends on the specific experimental requirements, including the available excitation sources, the desired emission wavelength, and the need for photostability.
Below is a comparison of the key photophysical properties of this compound and several alternatives. Brightness, a crucial factor for sensitivity in fluorescence imaging, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Fluorescent Dye Alkyne | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Calculated Brightness (ε * Φ) | Spectrally Similar To |
| This compound | ~550 | ~570 | ~150,000 | ~0.31 | 46,500 | - |
| AF 555 Alkyne | 555 | 565 | 150,000 | 0.10 | 15,000 | Cy3 |
| AF 568 Alkyne | 578 | 603 | 91,300 | 0.69 - 0.91 | 62,997 - 83,083 | - |
| TAMRA-Alkyne | 546 | 575 | 92,000 | 0.40 | 36,800 | Cy3 |
| Sulfo-Cy3-Alkyne | 553 | 566 | 150,000 | - | - | - |
| AF 594 Alkyne | 590 | 617 | 92,000 | 0.66 | 60,720 | Texas Red |
| Sulfo-Cy5-Alkyne | 647 | 663 | 250,000 | - | - | - |
| AF 647 Alkyne | 650 | 668 | 239,000 | 0.33 | 78,870 | Cy5 |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are representative and may vary under different experimental conditions.[4] It is important to note that while Alexa Fluor dyes are often reported to be more photostable than their Cy dye counterparts in the context of traditional NHS-ester labeling, direct comparative data for alkyne-conjugated dyes in click chemistry is limited.
Experimental Protocols
Accurate and reproducible labeling requires meticulous adherence to established protocols. Below are detailed methodologies for determining the Degree of Labeling and for performing the two most common types of bioorthogonal click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Determination of the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method for calculating the DOL of a fluorescently labeled protein.
dot
Caption: Workflow for Determining Degree of Labeling (DOL).
Materials:
-
Purified protein-dye conjugate
-
Spectrophotometer
-
Quartz cuvettes
-
Buffer used for protein resuspension (for blank measurements)
Procedure:
-
Purification of the Conjugate: It is critical to remove all non-conjugated dye from the labeled protein. This can be achieved by methods such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.
-
Spectrophotometer Setup: Use a spectrophotometer to measure the absorbance of the purified protein-dye conjugate. Use the same buffer the protein is in as a blank.
-
Absorbance Measurements:
-
Measure the absorbance at 280 nm (A280).
-
Measure the absorbance at the maximum absorbance wavelength (λmax) of the fluorescent dye (Amax). For Cy3, this is typically around 550 nm.
-
-
Calculations:
-
Correction Factor (CF): The fluorescent dye also absorbs light at 280 nm. This needs to be corrected for. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This value is often provided by the dye manufacturer.
-
Protein Concentration (M): Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
Dye Concentration (M): Dye Concentration (M) = Amax / εdye where εdye is the molar extinction coefficient of the dye at its λmax (in M-1cm-1).
-
Degree of Labeling (DOL): DOL = Moles of Dye / Moles of Protein = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an azide-modified protein with an alkyne-containing fluorescent dye, such as this compound, using a copper(I) catalyst.
Caption: Experimental Workflow for SPAAC Labeling.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-functionalized dye in anhydrous DMSO to a stock concentration of 1-10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-50 µM) with the DBCO-dye (typically a 2- to 4-fold molar excess over the protein).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations. The reaction should be protected from light.
-
-
Purification:
-
Remove the excess dye by passing the reaction mixture through a spin desalting column or by dialysis.
-
-
Quantification:
-
Determine the Degree of Labeling using the spectrophotometric method described in Protocol 1.
-
Troubleshooting Common Labeling Issues
Several factors can influence the efficiency of fluorescent labeling. Here are some common problems and potential solutions:
-
Low DOL:
-
Inefficient incorporation of the azide or alkyne handle: Confirm the modification of your biomolecule.
-
Degraded reagents: Use fresh sodium ascorbate for CuAAC reactions. Ensure the fluorescent dye has been stored correctly.
-
Suboptimal reaction conditions: Optimize the molar ratio of dye to protein, reaction time, and temperature.
-
Presence of interfering substances: For CuAAC, avoid buffers containing Tris or other chelating agents. Remove any reducing agents like DTT from the protein sample before labeling.
-
-
High Background/Non-specific Labeling:
-
Incomplete removal of unbound dye: Ensure thorough purification after the labeling reaction.
-
Non-specific binding of the dye: Some dyes can non-specifically interact with proteins. This can sometimes be mitigated by including a small amount of a non-ionic detergent (e.g., Tween-20) in the wash buffers. For SPAAC, some cyclooctynes can react with free thiols on proteins, though this reaction is generally much slower than the reaction with azides.
-
-
Precipitation of the Labeled Protein:
-
Over-labeling: A high DOL can decrease the solubility of the protein. Reduce the molar excess of the dye in the labeling reaction.
-
By carefully selecting the appropriate fluorescent alkyne and meticulously following optimized protocols, researchers can achieve consistent and quantifiable labeling of their biomolecules, leading to more reliable and reproducible experimental results.
References
Side-by-side comparison of different PEG linker lengths for Cy3 dyes
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorophore and linker is a critical determinant of experimental success. The Cy3 dye, a bright and photostable fluorophore in the orange-red region of the spectrum, is a popular choice for labeling biomolecules such as proteins and nucleic acids. The incorporation of a polyethylene glycol (PEG) linker between the Cy3 dye and the target molecule can significantly influence the conjugate's properties. This guide provides a side-by-side comparison of Cy3 dyes with different PEG linker lengths, offering supporting data and detailed experimental protocols to aid in the selection of the optimal conjugate for your research needs.
The Influence of PEG Linker Length on Cy3 Dye Performance
A PEG linker is a flexible, hydrophilic spacer that can improve the solubility, reduce non-specific binding, and minimize steric hindrance of the conjugated dye, potentially leading to enhanced fluorescence performance. The length of the PEG linker can be fine-tuned to optimize these effects. Shorter linkers (e.g., PEG4) provide a minimal spacer, while longer linkers (e.g., PEG8, PEG12) offer increased flexibility and distance from the conjugated biomolecule.
Data Presentation: Side-by-Side Comparison
| Performance Metric | Cy3 (No Linker) | Cy3-PEG4 | Cy3-PEG8 | Cy3-PEG12 |
| Relative Fluorescence Intensity | 1.00 | ~1.05 | ~1.10 | ~1.15 |
| Relative Quantum Yield | 0.20[1][2][3] | ~0.21 | ~0.22 | ~0.23 |
| Relative Photostability (Half-life) | 1.00 | ~1.10 | ~1.20 | ~1.30 |
| Binding Affinity | Target Dependent | Target Dependent | Target Dependent | Target Dependent |
| Solubility in Aqueous Buffers | Moderate | High | Very High | Very High |
| Non-Specific Binding | Moderate | Low | Very Low | Very Low |
Note: The values presented are relative and intended for comparative purposes. Actual performance may vary depending on the specific biomolecule being labeled, the conjugation chemistry, and the experimental conditions.
Experimental Protocols
Accurate characterization of Cy3-PEGn dye performance is essential for reliable experimental outcomes. Below are detailed protocols for key experiments to evaluate and compare different Cy3-PEGn conjugates.
Protocol 1: Protein Labeling with Cy3-PEGn-NHS Ester
This protocol describes the labeling of a protein with an amine-reactive Cy3-PEGn-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
Cy3-PEGn-NHS ester (e.g., Cy3-PEG4-NHS, Cy3-PEG8-NHS, Cy3-PEG12-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The optimal pH for the labeling reaction is 8.3-8.5.[4]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy3-PEGn-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-20 fold molar excess of the reactive dye to the protein solution. Gently mix and incubate for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
Protocol 2: Determination of Fluorescence Quantum Yield
The quantum yield (Φ) is a measure of the fluorescence efficiency of a dye. It can be determined relative to a standard of known quantum yield.
Materials:
-
Cy3-PEGn labeled biomolecule
-
Reference standard with known quantum yield in a similar spectral range (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the reference standard and the Cy3-PEGn conjugate in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a fluorometer, with the same excitation wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample^2 / η_standard^2) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Protocol 3: Assessment of Photostability
Photostability is the ability of a fluorophore to resist degradation upon exposure to excitation light.
Materials:
-
Cy3-PEGn labeled biomolecule immobilized on a microscope slide
-
Fluorescence microscope with a stable light source and a sensitive detector
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare a slide with the immobilized fluorescently labeled sample.
-
Image Acquisition: Acquire a time-lapse series of images of the same field of view under continuous illumination with the excitation light source.
-
Data Analysis: Measure the fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[1]
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
References
- 1. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
The PEG Advantage: A Comparative Guide to Fluorescent Labeling with PEG Linkers
For researchers, scientists, and drug development professionals, the precise visualization and tracking of biomolecules is a cornerstone of innovation. Fluorescent labeling, a key technique in this endeavor, relies on the critical choice of a linker to attach a fluorophore to a molecule of interest. The use of Polyethylene Glycol (PEG) linkers has emerged as a superior strategy, offering significant advantages over traditional aliphatic linkers. This guide provides an objective comparison of fluorescent labeling with and without PEG linkers, supported by experimental data, detailed protocols, and illustrative diagrams to inform your research and development.
The incorporation of a PEG linker between a fluorophore and a biomolecule confers a multitude of benefits that address common challenges in fluorescence-based assays. These advantages stem from the unique physicochemical properties of PEG, including its hydrophilicity, flexibility, and biocompatibility.
Key advantages of using a PEG linker in fluorescent labeling include:
-
Improved Solubility and Reduced Aggregation: Many fluorescent dyes are inherently hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. A hydrophilic PEG linker significantly increases the overall water solubility of the fluorescent conjugate, preventing aggregation and ensuring more reliable and reproducible experimental results.[1][2][3]
-
Reduced Non-Specific Binding and Enhanced Signal-to-Noise Ratio: The hydrophilicity of the PEG chain creates a hydration shell that masks the hydrophobic fluorophore.[1] This "stealth" effect minimizes non-specific interactions with proteins, cell membranes, and other surfaces, leading to a significant reduction in background fluorescence and a higher signal-to-noise ratio in imaging and detection assays.[1]
-
Enhanced Stability and Biocompatibility: PEGylation is a well-established method for improving the in vivo and in vitro stability of biomolecules. It protects the fluorescently labeled molecule from enzymatic degradation and can reduce immunogenicity, leading to a longer circulation half-life in biological systems.
-
Prevention of Fluorescence Quenching: The flexible and extended nature of the PEG linker provides physical distance between the fluorophore and the target biomolecule, as well as between adjacent fluorophores in densely labeled samples. This separation minimizes fluorescence quenching, preserving the brightness of the probe.
-
Increased Flexibility and Accessibility: The flexible PEG chain allows the attached fluorophore greater rotational freedom and positions it further from the target biomolecule. This can improve the accessibility of the binding ligand to its target and minimize potential interference of the fluorophore with the biological interaction under investigation.
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the performance advantages of using PEG linkers in fluorescent labeling compared to non-PEGylated alternatives.
| Parameter | Non-PEGylated Probe | PEGylated Probe | Fold Improvement | Reference |
| Aqueous Solubility | Low (e.g., <0.1 mg/mL for many hydrophobic dyes) | High (Often >10 mg/mL) | >100x | |
| Signal-to-Noise Ratio (Cellular Imaging) | 3.2 ± 0.5 | 15.8 ± 2.1 | ~5x | |
| Non-Specific Binding (in vitro) | High | Low | Significant Reduction | |
| Plasma Half-life (in vivo) | 1.1 hours | 28 hours | ~25x | |
| Binding Affinity (Kd) | May be reduced due to steric hindrance or aggregation | Often maintained or improved | Variable |
Table 1: Performance Comparison of Non-PEGylated vs. PEGylated Fluorescent Probes. This table provides a summary of the typical improvements observed when a PEG linker is incorporated into a fluorescent probe. The actual improvement can vary depending on the specific fluorophore, biomolecule, and PEG linker length.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | 1.0 | |
| PEG2 | ~7.0 | 0.82 | |
| PEG4 | ~5.5 | 0.65 | |
| PEG8 | ~4.0 | 0.47 | |
| PEG12 | ~2.5 | 0.29 | |
| PEG24 | ~2.5 | 0.29 |
Table 2: Effect of PEG Linker Length on the Clearance Rate of a Non-binding IgG-MMAE Conjugate. This data illustrates how increasing the length of the PEG linker can significantly decrease the clearance rate of a bioconjugate, thereby increasing its circulation time. Data is synthesized from a study on non-binding antibody-drug conjugates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the comparative data presented.
Protocol 1: Quantitative Solubility Measurement
This protocol describes a method to determine the aqueous solubility of a fluorescently labeled protein.
Materials:
-
Non-PEGylated and PEGylated fluorescently labeled protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Spectrophotometer or fluorometer
-
Micro-concentration spin columns (e.g., Amicon Ultra)
Procedure:
-
Prepare a series of concentrated stock solutions of the non-PEGylated and PEGylated fluorescently labeled protein in PBS.
-
Add an excess amount of the lyophilized fluorescent probe to a known volume of PBS in a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute and then incubate at room temperature for 24 hours with gentle agitation to ensure saturation.
-
Centrifuge the tubes at 14,000 x g for 20 minutes to pellet the undissolved solute.
-
Carefully collect the supernatant without disturbing the pellet.
-
To remove any remaining suspended aggregates, filter the supernatant using a micro-concentration spin column appropriate for the molecular weight of the protein.
-
Measure the absorbance or fluorescence of the clear filtrate using a spectrophotometer or fluorometer.
-
Calculate the concentration of the dissolved probe using a standard curve generated from the known stock solutions. The concentration of the saturated solution represents the aqueous solubility.
Protocol 2: Cellular Non-Specific Binding Assay via Flow Cytometry
This protocol outlines a method to quantify and compare the non-specific binding of PEGylated and non-PEGylated fluorescent probes to cells.
Materials:
-
Target cells (a cell line that does not express the specific target for the probe)
-
Non-PEGylated and PEGylated fluorescent probes
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Culture the target cells to a sufficient density.
-
Harvest the cells and wash them twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Prepare a series of dilutions of the non-PEGylated and PEGylated fluorescent probes in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 100 µL of the fluorescent probe dilutions to the respective wells. Include a control with only FACS buffer.
-
Incubate the plate on ice for 1 hour, protected from light.
-
Wash the cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 3 minutes between each wash.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of non-specific binding. Compare the MFI values between the non-PEGylated and PEGylated probes.
Protocol 3: Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)
This protocol describes how to determine the binding affinity (Kd) of a PEGylated fluorescent ligand to its receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant receptor protein
-
Non-PEGylated and PEGylated fluorescent ligands
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the recombinant receptor protein onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of the non-PEGylated and PEGylated fluorescent ligands in the running buffer, ranging from concentrations well below to well above the expected Kd.
-
Inject the ligand solutions over the immobilized receptor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show the change in response units (RU) over time, reflecting the association and dissociation of the ligand.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Compare the Kd values obtained for the non-PEGylated and PEGylated ligands to assess the impact of the PEG linker on binding affinity.
Visualizing the Advantage: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key structural and workflow aspects.
Caption: Structural comparison of non-PEGylated and PEGylated fluorescent probes.
Caption: Workflow for comparing cellular binding of fluorescent probes.
Caption: EGFR signaling initiated by a PEGylated fluorescent EGF probe.
Conclusion
The evidence strongly supports the use of PEG linkers as a superior method for fluorescent labeling in a wide range of research and drug development applications. The advantages of increased solubility, reduced non-specific binding, enhanced stability, and prevention of fluorescence quenching collectively lead to more robust, reliable, and sensitive assays. By carefully selecting the appropriate PEG linker length and utilizing optimized experimental protocols, researchers can significantly improve the quality and impact of their fluorescence-based studies.
References
Evaluating the Specificity of Cy3-PEG4-Alkyne Labeling in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals seeking highly specific and efficient methods for biomolecule labeling, this guide provides an objective comparison of Cy3-PEG4-Alkyne with alternative fluorescent probes. The following analysis, supported by experimental data and detailed protocols, will aid in the selection of the most appropriate labeling strategy for your research needs.
The advent of click chemistry has revolutionized the field of bioconjugation, offering a highly selective and bioorthogonal approach to labeling complex biological mixtures. This compound, a fluorescent probe that utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, stands as a prominent tool in this domain. Its specificity, however, is a critical parameter that warrants careful evaluation against other established and emerging labeling technologies.
The Principle of Click Chemistry: A Foundation of Specificity
Click chemistry's core advantage lies in the bioorthogonal nature of the azide and alkyne functional groups; they are largely unreactive with native biological molecules, ensuring that the labeling reaction is highly specific to the intended target.[1][2] This contrasts with traditional labeling methods, such as those using N-hydroxysuccinimide (NHS) esters, which target abundant primary amines (e.g., lysine residues) and can lead to non-specific labeling of numerous proteins and other biomolecules within a complex lysate.[1][3]
The reaction between an alkyne (present on this compound) and an azide-modified target molecule, catalyzed by copper(I), forms a stable triazole linkage. This highly efficient and specific reaction can be performed in aqueous buffers under mild conditions, making it suitable for fragile biomolecules.[1]
Head-to-Head Comparison: this compound vs. Alternatives
To provide a clear comparison, we will evaluate this compound against two primary alternatives: a strain-promoted azide-alkyne cycloaddition (SPAAC) reagent (e.g., Cy3-DBCO) and a traditional amine-reactive dye (e.g., Cy3-NHS-Ester).
| Feature | This compound (CuAAC) | Cy3-DBCO (SPAAC) | Cy3-NHS-Ester |
| Target Moiety | Azide | Azide | Primary Amines (e.g., Lysine) |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Amine-Acylation |
| Specificity | High | High, but potential for off-target reaction with thiols. | Lower, reacts with any accessible primary amine. |
| Biocompatibility (Live Cells) | Lower due to copper catalyst toxicity. | High, no catalyst required. | Moderate, can alter protein charge and function. |
| Reaction Speed | Very Fast | Fast, but generally slower than CuAAC. | Fast |
| Off-Target Labeling | Low, but some non-specific labeling can be induced by the copper catalyst. | Low, but can react with free thiols (cysteine residues). | High potential for labeling multiple proteins. |
| Signal-to-Noise Ratio | Generally High | High | Variable, can be lower due to background from non-specific binding. |
Experimental Evidence: Evaluating Specificity
The specificity of different labeling methods can be quantitatively assessed using techniques like two-dimensional difference gel electrophoresis (2D-DIGE). In a typical experiment, a complex protein mixture (e.g., a cell lysate) where only a subset of proteins has been metabolically labeled with an azide-containing precursor is used. This lysate is then reacted with the fluorescent probes being compared.
Key Findings from Comparative Studies:
-
CuAAC vs. SPAAC in Lysates: Studies comparing CuAAC and SPAAC for labeling in cell lysates have shown that CuAAC can exhibit higher labeling efficiency and specificity. While SPAAC is advantageous for live-cell imaging due to the absence of a toxic copper catalyst, it can exhibit off-target reactions with cysteine-containing proteins in lysates, leading to higher background.
-
Click Chemistry vs. NHS Esters: Alkyne-functionalized dyes, like this compound, demonstrate significantly higher specificity compared to NHS-ester dyes. In a mixed proteome, NHS esters will label numerous proteins containing accessible lysine residues, whereas alkyne dyes will only react with the azide-modified target proteins. This targeted approach of click chemistry is a key advantage for reducing background and improving the signal-to-noise ratio.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Protocol 1: General Labeling of Azide-Modified Proteins in Cell Lysate via CuAAC
This protocol outlines the fundamental steps for labeling azide-containing proteins in a complex mixture with this compound.
-
Sample Preparation: Prepare a cell lysate containing azide-modified proteins at a concentration of 1-5 mg/mL in a compatible buffer (e.g., PBS, avoid Tris buffers).
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate in water.
-
Prepare a 100 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water.
-
Freshly prepare a 300 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water.
-
-
Labeling Reaction:
-
In a microfuge tube, combine 50 µL of the protein lysate with 100 µL of PBS.
-
Add the this compound stock solution to a final concentration of 20-50 µM.
-
Add the copper(I)-stabilizing ligand to a final concentration of 1 mM.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex briefly and incubate at room temperature for 1 hour, protected from light.
-
-
Sample Analysis: The labeled proteins are now ready for downstream analysis, such as 1D or 2D gel electrophoresis, followed by fluorescence imaging.
Protocol 2: Comparative Analysis of Labeling Specificity using 2D-DIGE
This protocol provides a framework for quantitatively comparing the specificity of this compound, a SPAAC reagent, and an NHS-ester dye.
-
Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor (e.g., an azido-sugar or azido-amino acid) to introduce azides into a specific subset of proteins. Prepare a parallel culture without the azide precursor as a negative control.
-
Lysate Preparation: Harvest and lyse both the azide-labeled and unlabeled cells separately.
-
Protein Labeling:
-
Sample 1 (this compound): Label the azide-containing lysate with this compound using the CuAAC protocol described above.
-
Sample 2 (Alternative Probe - e.g., Cy5-DBCO): Label a separate aliquot of the azide-containing lysate with a Cy5-conjugated DBCO reagent according to the manufacturer's protocol for SPAAC.
-
Sample 3 (NHS-Ester): Label a separate aliquot of the azide-containing lysate with a Cy-dye NHS ester according to the manufacturer's protocol.
-
Negative Controls: "Label" the unlabeled lysate with each of the fluorescent dyes under the same conditions to assess background binding.
-
-
2D-DIGE Procedure:
-
Combine the differentially labeled samples (e.g., Cy3-labeled azide-positive lysate and Cy5-labeled azide-negative lysate) for co-electrophoresis on a single 2D gel.
-
Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension).
-
-
Image Acquisition and Analysis:
-
Scan the gel at the appropriate excitation and emission wavelengths for each fluorophore to generate separate images.
-
Use 2D-DIGE analysis software to quantify the fluorescence intensity of each protein spot in each channel.
-
Specificity Assessment: Compare the spot patterns and intensities between the azide-labeled and unlabeled control samples for each dye. High specificity is indicated by intense spots only in the azide-labeled sample for the click chemistry reagents. The NHS-ester will show widespread labeling in both samples. The ratio of signal in the azide-positive sample versus the azide-negative sample for each spot provides a quantitative measure of specificity.
-
Visualizing the Workflow and Chemistry
To further clarify the processes described, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Caption: Experimental workflow for comparing labeling specificity.
Caption: Comparison of CuAAC and SPAAC reaction mechanisms.
Conclusion
The evaluation of labeling specificity is paramount for generating reliable and reproducible data in complex biological systems. This compound, through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, offers a highly specific method for labeling azide-modified biomolecules. When compared to traditional amine-reactive dyes like NHS esters, click chemistry demonstrates superior specificity by targeting bioorthogonal functional groups, thereby minimizing off-target labeling and background fluorescence.
While strain-promoted click chemistry reagents like Cy3-DBCO provide an excellent alternative for live-cell imaging by avoiding copper-induced cytotoxicity, CuAAC often demonstrates higher efficiency and specificity in cell lysates. The choice between these powerful labeling technologies should, therefore, be guided by the specific requirements of the experimental system. For applications demanding the highest specificity in complex protein mixtures in vitro, this compound remains a robust and reliable choice.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Reactivity Assessment of Cy3-PEG4-Alkyne
This guide provides a comparative framework for assessing the cross-reactivity of Cy3-PEG4-Alkyne against other fluorescent alkyne probes. The following sections detail experimental protocols and present a structure for data comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Comparative Data Analysis
Effective assessment of cross-reactivity requires quantitative comparison of key performance indicators. The following tables are structured to facilitate a direct comparison between this compound and alternative fluorescent probes. Researchers can populate these tables with their own experimental data.
Table 1: Specificity and Signal-to-Noise Ratio
| Probe | Target Protein Signal Intensity (a.u.) | Off-Target Protein Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio¹ | Specificity Ratio² |
| This compound | User Data | User Data | User Data | User Data | User Data |
| Alternative Probe 1 | User Data | User Data | User Data | User Data | User Data |
| Alternative Probe 2 | User Data | User Data | User Data | User Data | User Data |
¹Signal-to-Noise Ratio = (Target Protein Signal Intensity - Background Intensity) / Background Intensity ²Specificity Ratio = Target Protein Signal Intensity / Off-Target Protein Signal Intensity
Table 2: Photostability and Quantum Yield
| Probe | Quantum Yield | Photobleaching Half-life (s) |
| This compound | User Data | User Data |
| Alternative Probe 1 | User Data | User Data |
| Alternative Probe 2 | User Data | User Data |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells (e.g., HeLa) in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Metabolic Labeling: Replace the culture medium with a medium containing an azide-modified metabolic precursor (e.g., azidohomoalanine for protein labeling) and incubate for the desired time (e.g., 4-16 hours).
-
Control: Culture a parallel set of wells without the azide-modified precursor to serve as a negative control.
Click Chemistry Reaction and Protein Extraction
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Click Reaction: To 50 µg of protein lysate, add the following components of the click reaction cocktail:
-
This compound (or alternative probe) to a final concentration of 50 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation: Precipitate the labeled proteins using a chloroform/methanol precipitation method to remove excess reagents.
SDS-PAGE and In-Gel Fluorescence Imaging
-
Sample Preparation: Resuspend the protein pellet in 1x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein onto a 4-20% Tris-Glycine SDS-PAGE gel and run at 150V for 60-90 minutes.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence gel imager with an excitation/emission setting appropriate for the Cy3 dye (e.g., ~550 nm / ~570 nm).
-
Staining: Stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire protein profile.
Visualizations
The following diagrams illustrate a typical workflow for assessing cross-reactivity and a relevant biological pathway where such probes might be utilized.
Safety Operating Guide
Proper Disposal of Cy3-PEG4-Alkyne: A Guide for Laboratory Personnel
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including fluorescent dyes like Cy3-PEG4-Alkyne. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste management practices.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety goggles or face shield |
| Chemical-resistant gloves (e.g., nitrile) |
| Laboratory coat |
In the event of a spill, isolate the area and prevent the material from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal as hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure correct disposal.
| Waste Type | Collection Container | Labeling |
| Solid Waste: Unused this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper). | A clearly labeled, sealed, and chemically compatible container (e.g., a labeled plastic bag or a designated solid waste container). | "Hazardous Chemical Waste," "this compound Solid Waste," and include the date and responsible personnel's name. |
| Liquid Waste: Solutions containing this compound (e.g., from staining procedures, unused solutions). | A clearly labeled, sealed, and chemically compatible container (e.g., a glass or polyethylene bottle). Do not overfill; leave at least 10% headspace. | "Hazardous Chemical Waste," "Aqueous this compound Waste" (or specify the solvent if not aqueous), and include the approximate concentration, date, and responsible personnel's name. |
| Sharps Waste: Contaminated needles, syringes, or other sharps. | A designated, puncture-proof sharps container. | Follow institutional guidelines for labeling sharps containers. |
| Empty Containers: The original vial of this compound. | The first rinse with a suitable solvent (e.g., water or the solvent used to dissolve the compound) must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinses. | After rinsing, deface the original label and dispose of the container according to institutional guidelines for empty chemical containers, which may include disposal in designated glass or plastic recycling bins.[1][2] |
Note: Never mix this compound waste with incompatible chemicals. Consult your institution's chemical hygiene plan for specific incompatibility information.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound waste.
Final Disposal Procedures
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.[1][3][4]
-
Storage: Store waste containers in a designated and properly signed satellite accumulation area within the laboratory. Ensure containers are sealed and stored in secondary containment to prevent spills.
-
Labeling: Ensure all waste containers are accurately and completely labeled.
-
Pickup Request: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department.
Under no circumstances should this compound or its solutions be disposed of down the drain. While polyethylene glycol (PEG) is biodegradable, the overall molecule, particularly the cyanine dye component, is not suitable for sewer disposal.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance. Always consult your institution's specific hazardous waste management guidelines and Safety Data Sheets (SDS) for any chemicals used in your experiments.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
